AP-238
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
140924-11-4 |
|---|---|
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-[(2S,6R)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+/t15-,16+ |
Clé InChI |
JELNWDOXWGBBLO-QJBCGIKSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Physicochemical Properties of AP-238: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238 is a synthetic opioid of the cinnamylpiperazine (B8809312) class, structurally related to bucinnazine (AP-237).[1] It has emerged as a novel psychoactive substance and is characterized as a potent agonist of the µ-opioid receptor (MOR).[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental methodologies and an illustration of its primary signaling pathway. This information is intended to support research, drug development, and forensic analysis involving this compound.
Physicochemical Data
The following tables summarize the available quantitative data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂O | [4] |
| Molecular Weight | 286.41 g/mol | [4] |
| IUPAC Name | 1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one | [1] |
| SMILES | CCC(=O)N1--INVALID-LINK--CN(C/C=C/c2ccccc2)C[C@H]1C | [4] |
| InChI Key | JELNWDOXWGBBLO-QJBCGIKSSA-N | [4] |
| Melting Point | Not reported in the literature | |
| pKa | Not reported in the literature |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL | [5] |
| Ethanol | 30 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5] |
Table 3: Pharmacological Properties of this compound
| Parameter | Value | Assay | Source |
| µ-Opioid Receptor (MOR) Activation EC₅₀ | 248 nM (95% CI: 184–333 nM) | β-arrestin 2 Recruitment Assay | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections describe the methodologies for determining key physicochemical and pharmacological properties.
Analytical Identification and Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are standard methods for the identification and confirmation of this compound in forensic and research settings.
Workflow for Analytical Identification of this compound
Caption: Workflow for the analytical identification of this compound.
Determination of Melting Point (General Procedure)
As no specific melting point for this compound has been reported, a general protocol for its determination is provided.
-
Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to determine the melting range.
Determination of pKa (General Procedure)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. A general protocol for its determination is as follows:
-
Method Selection: Potentiometric titration or UV-Vis spectrophotometry are common methods.
-
Titration: For potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter.
-
Data Analysis: The pKa is determined from the midpoint of the titration curve.
In Vitro Metabolism Study
The metabolism of this compound can be investigated using in vitro models such as pooled human liver microsomes (pHLM).[6]
-
Incubation: this compound is incubated with pHLM in the presence of NADPH-regenerating cofactors.
-
Sample Extraction: The reaction is quenched, and metabolites are extracted from the incubation mixture.
-
Analysis: The extracted samples are analyzed by LC-QTOF-MS to identify potential metabolites.[6]
Workflow for In Vitro Metabolism Study of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
AP-238: A Technical Guide to its Mechanism of Action at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238, also known as Bucinnazine, is a novel synthetic opioid (NSO) belonging to the acylpiperazine chemical class.[1][2] Its emergence on the recreational drug market and its use as an analgesic for cancer-related pain in China have prompted significant interest in its pharmacological profile.[2] This guide provides an in-depth technical overview of the mechanism of action of this compound at the mu-opioid receptor (MOR), the primary target for both the therapeutic and adverse effects of most opioid analgesics.[3][4] Understanding this interaction at a molecular level is critical for predicting its physiological effects, potential for abuse, and for the development of safer opioid-based therapeutics.
Core Mechanism: Mu-Opioid Receptor Agonism
This compound functions as an agonist at the mu-opioid receptor.[1] The MOR is a class A G-protein-coupled receptor (GPCR) that plays a central role in modulating pain, reward, and various homeostatic functions.[5][6] Like other GPCRs, the MOR is an integral membrane protein characterized by seven transmembrane domains.[5] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change that initiates intracellular signaling cascades. These cascades are primarily mediated through two distinct pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway.[6]
G-Protein Signaling Pathway
The analgesic effects of opioids are predominantly mediated through the G-protein pathway.[7] The MOR couples to inhibitory G-proteins of the Gαi/o subfamily.[5][8] The activation sequence is as follows:
-
Agonist Binding: this compound binds to the orthosteric binding site of the MOR.
-
G-Protein Activation: This binding event promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein.[5]
-
Subunit Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.[5]
-
Downstream Effector Modulation: Both the Gαi/o-GTP and Gβγ subunits interact with and modulate various downstream effector proteins, leading to an overall inhibitory effect on neuronal excitability.[4][8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][8]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[8]
-
β-Arrestin Signaling Pathway
In addition to G-protein signaling, agonist-activated MORs can also engage the β-arrestin pathway. This pathway is critically involved in receptor desensitization, internalization, and can also initiate distinct, G-protein-independent signaling cascades.[6] The adverse effects of opioids, such as respiratory depression and tolerance, have been linked to β-arrestin recruitment.[7]
-
Receptor Phosphorylation: Continuous agonist stimulation leads to the phosphorylation of the MOR's intracellular C-terminal tail by G-protein-coupled receptor kinases (GRKs).[9]
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2).[10]
-
Functional Consequences: The recruitment of β-arrestin has two major consequences:
-
Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively dampening the primary signal. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.[6]
-
Signal Transduction: β-arrestin can act as a scaffold for other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade, initiating a separate wave of cellular responses.[9]
-
The relative ability of a ligand to activate the G-protein pathway over the β-arrestin pathway is termed "functional selectivity" or "biased agonism."[3][11] Ligands that show a bias towards G-protein signaling are of significant interest in drug development as they may offer potent analgesia with a reduced side-effect profile.[11]
Quantitative Pharmacological Data
The functional activity of this compound at the mu-opioid receptor has been characterized using in vitro functional assays. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference Compound | Efficacy (Emax) | Citation(s) |
| This compound | β-arrestin 2 Recruitment | HEK293T | Potency (EC50) | 248 nM | Hydromorphone | N/A | [1][12] |
| Bucinnazine (this compound) | G-protein Activation (mini-Gi) | HEK293 | Efficacy (Emax) | ~50% | Hydromorphone (100%) | N/A | [2] |
| Bucinnazine (this compound) | β-arrestin 2 Recruitment | HEK293 | Efficacy (Emax) | ~50% | Hydromorphone (100%) | N/A | [2] |
| 2-Methyl AP-237 | β-arrestin 2 Recruitment | HEK293T | Efficacy (Emax) | 125% | Hydromorphone (100%) | N/A | [12] |
N/A: Not available in the cited sources.
Experimental Protocols
Characterizing the mechanism of action of a compound like this compound involves a suite of in vitro functional assays. The primary assay used to generate the publicly available data for this compound is the β-arrestin recruitment assay.
Protocol: β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This assay quantifies the interaction between the activated MOR and β-arrestin. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation (EFC).[13][14]
Principle: The assay uses a cell line engineered to express the mu-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist binding to the MOR, the receptor is phosphorylated, leading to the recruitment of the β-arrestin-EA fusion protein. This brings the PK and EA fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[13]
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the MOR-PK and β-arrestin-EA constructs are cultured in appropriate media until they reach the desired confluence (logarithmic growth phase).[13]
-
Cell Plating: Cells are harvested and dispensed into 384-well white, opaque microplates at a pre-optimized density (e.g., 5,000–20,000 cells/well) and incubated overnight at 37°C with 5% CO₂.[13]
-
Compound Preparation: this compound and a reference agonist (e.g., hydromorphone) are serially diluted in an appropriate assay buffer to generate a range of concentrations for constructing a dose-response curve.
-
Agonist Stimulation: The diluted compounds are added to the cell plates. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period optimized for the specific receptor-arrestin interaction, typically 90 minutes at 37°C.[13]
-
Detection: The PathHunter® detection reagent, containing the chemiluminescent substrate, is added to all wells. The plate is incubated for an additional 60 minutes at room temperature to allow for signal development.
-
Signal Measurement: The chemiluminescent signal (Relative Light Units, RLU) is read using a plate luminometer.
-
Data Analysis: The raw RLU data is normalized to the response of the reference full agonist (e.g., hydromorphone set to 100% activation) and the vehicle control (0% activation). The normalized data is plotted against the logarithm of the agonist concentration, and a four-parameter logistic regression is used to fit a sigmoidal dose-response curve. From this curve, key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ) are determined.[15]
Other Relevant Assays:
-
GTPγS Binding Assay: This assay directly measures G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the MOR. An increase in [³⁵S]GTPγS binding upon addition of an agonist indicates G-protein activation.[16][17]
-
cAMP Inhibition Assay: This assay measures the functional consequence of Gαi/o activation. Cells are stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The ability of an opioid agonist to inhibit this forskolin-stimulated cAMP accumulation is then quantified, typically using methods like HTRF or AlphaScreen.[16][18][19]
Visualizations
Signaling Pathways of this compound at the Mu-Opioid Receptor
Caption: Mu-Opioid Receptor signaling pathways activated by this compound.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a β-Arrestin recruitment assay.
Conclusion
This compound is a potent agonist of the mu-opioid receptor, initiating the canonical G-protein signaling cascade associated with analgesia as well as the β-arrestin pathway linked to receptor regulation and certain adverse effects. Quantitative data from in vitro studies, primarily β-arrestin recruitment assays, confirm its activity with an EC₅₀ in the nanomolar range.[1][12] Studies suggest it behaves as a partial agonist for both G-protein and β-arrestin pathways relative to the full agonist hydromorphone.[2] A comprehensive understanding of its functional selectivity—the balance between these two primary signaling arms—is essential for fully elucidating its therapeutic potential and risk profile. Further characterization using a broader range of functional assays, such as GTPγS binding and cAMP inhibition, will be crucial for building a complete pharmacological profile of this novel synthetic opioid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Ligand-Directed Functional Selectivity at the Mu Opioid Receptor Revealed by Label-Free Integrative Pharmacology On-Target | PLOS One [journals.plos.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 11. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
The Pharmacological Profile of AP-238: A Novel Synthetic Opioid of the Cinnamylpiperazine Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AP-238 is a novel synthetic opioid belonging to the cinnamylpiperazine (B8809312) class of compounds. Emerging on the illicit drug market, it has drawn the attention of the scientific and medical communities due to its potent opioid activity. This document provides a comprehensive overview of the currently available pharmacological data on this compound, intended to serve as a technical guide for researchers and drug development professionals. The report details its mechanism of action, in vitro and in vivo effects, and metabolic profile, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of its pharmacological characteristics.
Introduction
The landscape of novel psychoactive substances is continually evolving, with the emergence of structurally diverse compounds posing significant public health challenges. This compound is a member of the cinnamylpiperazine class of synthetic opioids, which are structurally distinct from fentanyl and its analogues.[1] First synthesized in the 1960s, this compound has recently been identified in forensic casework, highlighting the need for a thorough understanding of its pharmacological profile.[2] This guide synthesizes the current scientific knowledge on this compound to support ongoing research and inform drug development efforts.
Mechanism of Action and Receptor Engagement
This compound exerts its effects primarily through interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[3][4] Like other opioid agonists, its binding to the MOR initiates a cascade of intracellular signaling events.
Receptor Binding Affinity
As of the latest literature review, specific quantitative data on the binding affinity of this compound (e.g., Ki or IC50 values) for the µ (mu), δ (delta), and κ (kappa) opioid receptors from radioligand displacement assays have not been published. This represents a significant gap in the complete pharmacological characterization of the compound.
In Vitro Functional Activity
This compound has been characterized as a potent full agonist at the µ-opioid receptor.[3][5] Functional assays have quantified its potency and efficacy, providing insights into its ability to activate downstream signaling pathways.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Receptor | Parameter | Value (nM) | Efficacy (relative to Hydromorphone) | Reference(s) |
| β-Arrestin2 Recruitment Assay | µ-Opioid | EC50 | 248 (95% CI: 184-333) | - | [5] |
Note: The study by Fogarty et al. (2022) found this compound to be the most potent among the tested cinnamylpiperazines but considerably less potent than fentanyl.[5]
Signaling Pathways
Upon binding to the µ-opioid receptor, this compound is expected to activate two primary signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is predominantly associated with the analgesic effects of opioids, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and the development of tolerance.[6]
The binding of this compound to the MOR is predicted to induce a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further modulate ion channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release, which underlies the analgesic effect.
Agonist binding to the MOR also leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin blocks further G-protein coupling, leading to receptor desensitization and internalization. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades that may contribute to the adverse effects of opioids.
In Vivo Pharmacology
In vivo studies in animal models have provided initial insights into the analgesic potency and toxicity of this compound.
Table 2: In Vivo Effects of this compound in Rodent Models
| Species | Assay | Parameter | Finding | Reference(s) |
| Rodents | Analgesia & Toxicity | Relative Potency | Approximately two times more potent than morphine with a shorter duration of action. | [5] |
| Mice | Acute Toxicity | Predicted t-LD50 (mg/kg) | Intravenous: 53Intraperitoneal: 300Subcutaneous: 440Oral: 620 | [7] |
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been investigated through in silico modeling and in vitro and in vivo metabolic studies.
Predicted ADME Properties
In silico studies predict that this compound has high gastrointestinal absorption and blood-brain barrier permeability, suggesting a strong potential for psychoactive effects.[8] These models also indicate moderate to extensive tissue penetration and significant plasma protein binding.[8]
Metabolism
Metabolic studies using human liver microsomes (HLMs) and analysis of human samples have identified the primary metabolic pathways for this compound.[5] The main routes of metabolism include hydroxylation, O-methylation, and N-deacylation.[5] A significant number of phase I and phase II metabolites have been identified, with hydroxylation followed by other reactions being the major in vivo pathway.[5]
Table 3: Summary of this compound Metabolism
| Study Type | Matrix/System | Key Findings | Reference(s) |
| In Vitro | Pooled Human Liver Microsomes | Identification of 12 phase I metabolites. | [5] |
| In Vivo | Human Urine and Blood Samples | Confirmation of in vitro metabolites and identification of additional phase I and phase II metabolites (total of 32). Main metabolites formed by hydroxylation combined with O-methylation or N-deacylation. | [5] |
| In Silico | Computational Models | Prediction of 11 primary metabolites involving major CYP isoforms (CYP2B6, CYP2C19, CYP2D6, CYP3A4). Rapid elimination predicted, primarily via hepatic routes. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of novel synthetic opioids like this compound.
Radioligand Receptor Binding Assay (Generic Protocol)
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (µ, δ, or κ).
-
Assay Incubation: In a multi-well plate, incubate the receptor membranes with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Generic Protocol)
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Incubation: Incubate the membranes with varying concentrations of the test compound (this compound) in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: Terminate the reaction and separate the [³⁵S]GTPγS-bound G-proteins by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Inhibition Assay (Generic Protocol)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a downstream effector of Gi/o-coupled receptors.
Methodology:
-
Cell Culture: Use a cell line stably expressing the opioid receptor of interest.
-
Cell Stimulation: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Agonist Treatment: Concurrently treat the cells with varying concentrations of the test compound (this compound).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA, HTRF).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the IC50 and Emax values.
Conclusion and Future Directions
This compound is a potent µ-opioid receptor agonist with significant analgesic and toxic potential, as demonstrated by in vitro functional assays and in vivo animal studies. Its metabolism is complex, involving multiple pathways and resulting in numerous metabolites. While the current body of research provides a solid foundation for understanding the pharmacological profile of this compound, a critical gap remains in the lack of published receptor binding affinity data for the µ, δ, and κ opioid receptors.
Future research should prioritize the determination of these binding affinities to provide a more complete picture of its receptor selectivity and potential for off-target effects. Further investigation into the biased agonism of this compound, comparing its potency and efficacy in activating G-protein versus β-arrestin pathways, would be invaluable for predicting its therapeutic index and side-effect profile. A deeper understanding of the pharmacology of this compound and other emerging synthetic opioids is essential for developing effective public health responses, clinical interventions, and novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crossmark [crossmark.crossref.org]
- 8. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AP-238 Opioid Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238 is a novel synthetic opioid of the cinnamylpiperazine (B8809312) class. A comprehensive understanding of its in vitro pharmacological profile is crucial for predicting its physiological effects, abuse potential, and for the development of potential therapeutic applications or countermeasures. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity at the mu-opioid receptor (μOR), the primary target for most opioid analgesics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Due to the limited availability of published in vitro pharmacological data specifically for this compound, this guide also includes data for its close structural analog, 2-methyl AP-237, to provide a more complete, albeit inferred, profile. It is critical to note that while structurally similar, the pharmacological profiles of these two compounds may differ.
Core Signaling Pathways of the Mu-Opioid Receptor
Activation of the μOR by an agonist like this compound initiates two primary intracellular signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.
Figure 1: G-protein dependent signaling pathway of the μ-opioid receptor.
Figure 2: β-arrestin mediated signaling pathway of the μ-opioid receptor.
Quantitative In Vitro Pharmacological Data
The following tables summarize the available quantitative data for this compound and its structural analog, 2-methyl AP-237. This data is essential for comparing the potency and efficacy of these compounds with other known opioids.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |
| This compound | μOR | - | - | No data available | - |
| 2-methyl AP-237 | μOR | Radioligand Binding | [3H]-DAMGO | 12.9 | WHO (2022)[1] |
Table 2: G-Protein Activation ([35S]GTPγS Binding Assay)
| Compound | Receptor | Emax (% of DAMGO) | EC50 (nM) | Source |
| This compound | μOR | No data available | No data available | - |
| 2-methyl AP-237 | μOR | 46.7 | 620 | WHO (2022)[1] |
Table 3: β-Arrestin 2 Recruitment Assay
| Compound | Receptor | Emax (% of Hydromorphone) | EC50 (nM) | Source |
| This compound | μOR | 125 | 248 | Fogarty et al. (2022)[2][3] |
| 2-methyl AP-237 | μOR | 125 | - | Fogarty et al. (2022)[2] |
Table 4: Adenylyl Cyclase Inhibition (cAMP Assay)
| Compound | Receptor | Emax | EC50 | Source |
| This compound | μOR | No data available | No data available | - |
| 2-methyl AP-237 | μOR | No data available | No data available | - |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vitro findings. Below are the generalized protocols for the key assays used to characterize opioid activity.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Figure 3: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand for the μOR (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
[35S]GTPγS Binding Assay (for G-protein activation)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which is an early step in G-protein activation.
Figure 4: Experimental workflow for a [35S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the μOR are prepared.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of the test agonist (this compound).
-
Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is captured on filters.
-
Quantification: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the concentration of the agonist. The EC50 (potency) and Emax (efficacy) are determined from this curve.
Adenylyl Cyclase Inhibition (cAMP) Assay
This assay measures the ability of a μOR agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, which is a downstream effect of Gi/o protein activation.
Figure 5: Experimental workflow for a cAMP inhibition assay.
Methodology:
-
Cell Culture: Whole cells expressing the μOR are cultured in microplates.
-
Agonist Treatment: Cells are pre-incubated with varying concentrations of the test agonist (this compound).
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with an agent such as forskolin to increase intracellular cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the amount of cAMP produced is quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or AlphaScreen.
-
Data Analysis: A dose-response curve for the inhibition of forskolin-stimulated cAMP production is generated, from which the EC50 and Emax for the agonist are determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μOR, which is a key event in receptor desensitization and internalization.
Figure 6: Experimental workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Line: An engineered cell line is used that co-expresses the μOR fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the same enzyme.
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the test agonist (this compound).
-
Signal Generation: Agonist-induced recruitment of β-arrestin to the μOR brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme.
-
Detection: A substrate for the reconstituted enzyme is added, which is converted into a detectable product (e.g., luminescent or fluorescent).
-
Data Analysis: The signal is measured, and a dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Summary and Future Directions
The available in vitro data indicates that this compound is a potent agonist at the μ-opioid receptor, with a notable efficacy in recruiting β-arrestin 2 that is comparable to or greater than hydromorphone.[2][3] However, a comprehensive in vitro characterization is currently hampered by the lack of publicly available data on its binding affinity (Ki) and its activity in G-protein activation and adenylyl cyclase inhibition assays.
Data from the closely related compound, 2-methyl AP-237, suggests that cinnamylpiperazine opioids may have a moderate binding affinity for the μOR and act as partial agonists in terms of G-protein activation.[1] Further research is imperative to fully elucidate the in vitro pharmacological profile of this compound. Specifically, future studies should focus on:
-
Determining the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors to assess its selectivity.
-
Quantifying the potency (EC50) and efficacy (Emax) of this compound in G-protein activation assays (e.g., [35S]GTPγS binding).
-
Characterizing the inhibitory effect of this compound on adenylyl cyclase activity in a cAMP assay.
A complete in vitro profile will be invaluable for understanding the structure-activity relationships within the cinnamylpiperazine class of opioids and for accurately assessing the pharmacological and toxicological risks associated with this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and this compound | Office of Justice Programs [ojp.gov]
Initial Toxicological Screening of AP-238: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-238 is a novel synthetic opioid of the cinnamylpiperazine (B8809312) class, structurally distinct from fentanyl and its analogues.[1][2][3] Its emergence on the illicit drug market has necessitated a thorough toxicological evaluation to understand its potential risks to public health.[4][5] This technical guide provides a consolidated overview of the initial toxicological screening of this compound, summarizing key findings from in vitro and in vivo studies, postmortem case reports, and in silico toxicological predictions. Detailed experimental protocols for the cited studies are provided to aid in the replication and further investigation of this compound. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the current understanding of the toxicological profile of this compound.
In Vitro Toxicology
The primary mechanism of action for this compound is its agonist activity at the µ-opioid receptor (MOR).[1][6][7] In vitro assays have been crucial in determining its potency and efficacy relative to other opioids.
µ-Opioid Receptor (MOR) Activation
A β-arrestin 2 (βarr2) recruitment assay was utilized to assess the MOR activation potential of this compound. This assay measures the recruitment of β-arrestin 2 to the MOR upon agonist binding, a key step in receptor desensitization and internalization, which can also contribute to some of the adverse effects of opioids.
-
Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin 2-green fluorescent protein (GFP) fusion protein.
-
Assay Principle: Upon agonist binding to the hMOR, conformational changes lead to the recruitment of β-arrestin 2-GFP to the receptor at the cell membrane. This translocation is visualized and quantified using high-content imaging.
-
Methodology:
-
Cells were plated in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of this compound, hydromorphone (as a reference agonist), or fentanyl.
-
Following incubation, cells were fixed and stained with a nuclear counterstain (e.g., Hoechst 33342).
-
Plates were imaged on a high-content imaging system, and the translocation of β-arrestin 2-GFP from the cytoplasm to the cell membrane was quantified.
-
Dose-response curves were generated, and EC50 (half-maximal effective concentration) and Emax (maximum efficacy) values were calculated relative to the reference agonist.
-
| Compound | EC50 (nM) | 95% CI (nM) | Emax (%) (relative to Hydromorphone) |
| This compound | 248 | 184–333 | Not explicitly stated, but less than 2-Methyl AP-237 |
| 2-Methyl AP-237 | Not explicitly stated | Not explicitly stated | 125 |
| Hydromorphone | 26.9 | 19.9–36.4 | 100 |
| Fentanyl | Not explicitly stated | Not explicitly stated | Substantially higher than cinnamylpiperazines |
Data sourced from Fogarty et al. (2022).[1][2]
Metabolism
The in vitro metabolism of this compound has been investigated using pooled human liver microsomes (pHLM) to identify major phase I metabolites.
-
System: Pooled human liver microsomes (pHLM).
-
Reaction Mixture: this compound (10 µg/mL final concentration), pHLM, NADPH-regenerating system (Solution A and B), and phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction mixture was incubated for 2 hours at 37°C.
-
Termination: The reaction was stopped by adding ice-cold acetonitrile.
-
Analysis: The samples were analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify metabolites.
-
Hydroxylation
-
Oxidation
-
Dealkylation
-
Combinations of the above reactions
A dealkylated/monohydroxylated metabolite was found to be of high abundance.[4]
In Vivo and Postmortem Toxicology
Data on the in vivo toxicology of this compound is primarily derived from postmortem forensic case reports and in silico predictions.
Postmortem Blood Concentrations
Quantitative analysis of postmortem blood samples provides insight into the concentrations of this compound associated with fatal outcomes.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Alkaline liquid-liquid extraction of whole blood specimens.
-
Calibration: A seven-point matrix-matched calibration curve was prepared with this compound standards.
-
Internal Standard: Fentanyl-d5.
| Case | This compound Concentration (ng/mL) | Other Substances Detected |
| Postmortem Case 1 | 87 | Flualprazolam, 8-Aminoclonazolam |
| Postmortem Case 2 | 120 | Not specified |
Data sourced from Fogarty et al. (2022) and CFSRE Reports.[1][3]
In Silico Toxicity Predictions
Computational methods have been used to predict the acute toxicity of this compound.
| Species | Route of Administration | Predicted LD50 (mg/kg) |
| Mouse | Intravenous | 53 |
| Mouse | Intraperitoneal | 300 |
| Mouse | Subcutaneous | 440 |
| Mouse | Oral | 620 |
Data sourced from in silico predictions.[8]
It is critical to note that these are theoretical values and require experimental validation. In silico models also predicted a high likelihood of lung toxicity (61%), with additional risks to the cardiovascular (58%) and renal systems (56%).[8][9]
Analytical Methodology
Accurate detection and quantification of this compound are essential for forensic and clinical toxicology.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
This method is used for the identification and confirmation of this compound and its metabolites.
-
Instrument: Agilent 1290 Infinity II HPLC coupled to an Agilent 6546 QTOF-MS.
-
Column: Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm).
-
Mobile Phase A: 25mM ammonium (B1175870) formate (B1220265) (pH 3.5).
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from 20% B to 100% B.
-
Ionization Mode: Positive electrospray ionization.
Signaling Pathway and Workflow Diagrams
µ-Opioid Receptor Signaling Cascade
The following diagram illustrates the simplified signaling pathway following the activation of the µ-opioid receptor by an agonist like this compound.
Caption: Simplified µ-opioid receptor signaling pathway.
Experimental Workflow for In Vitro Metabolism
The following diagram outlines the workflow for identifying this compound metabolites using human liver microsomes.
Caption: Workflow for in vitro metabolism studies.
Conclusion and Future Directions
The initial toxicological screening of this compound indicates that it is a potent µ-opioid receptor agonist. Postmortem case reports confirm its association with fatalities, although often in the context of poly-drug use. While in vitro metabolism studies have identified key metabolic pathways, and in silico models have provided initial toxicity predictions, significant data gaps remain.
For a comprehensive toxicological profile, future research should prioritize:
-
In vivo acute toxicity studies in animal models to determine definitive LD50 values for various routes of administration.
-
A full panel of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).
-
Cardiovascular safety pharmacology studies , including hERG liability testing, to experimentally assess the predicted cardiotoxicity.
-
Repeated-dose toxicity studies to evaluate the effects of sub-chronic and chronic exposure.
-
Pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion (ADME) profile in living organisms.
This document serves as a foundational guide based on the currently available scientific literature. As research into novel synthetic opioids continues, it is imperative that the toxicological profile of this compound is more comprehensively characterized to better inform public health and safety initiatives.
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound | Semantic Scholar [semanticscholar.org]
- 3. cfsre.org [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism and basic pharmacokinetic evaluation of this compound: A recently emerged acylpiperazine opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [minerva-access.unimelb.edu.au]
- 8. Prediction of key toxicity endpoints of this compound a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Discovery and Structural Elucidation of Cinnamylpiperazine Opioids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, structural elucidation, and pharmacological characterization of cinnamylpiperazine (B8809312) opioids. This class of synthetic opioids, with N-Butyryl-N'-cinnamyl-piperazine (also known as AP-237 or bucinnazine) as the archetypal compound, has garnered significant interest due to its potent analgesic properties mediated primarily through µ-opioid receptor (MOR) agonism.[1] This document details the structure-activity relationships (SAR), summarizes quantitative pharmacological data, outlines key experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this area.
Introduction: The Emergence of a Structurally Novel Opioid Class
The ongoing opioid crisis has intensified the search for novel analgesics with improved therapeutic profiles. In this context, structurally distinct opioid classes are of high interest. Cinnamylpiperazines, characterized by a piperazine (B1678402) core and a cinnamyl moiety, have emerged as a significant class of synthetic opioids, distinct from fentanyl and its analogs which feature a piperidine (B6355638) core.[2] The parent compound, AP-237, was first synthesized in the 1970s and has seen clinical use in China for cancer-related pain.[3][4] The recent appearance of AP-237 and its analogs in illicit drug markets has spurred renewed interest in their pharmacology and toxicology.[5]
Core Structure and Structural Elucidation
The quintessential cinnamylpiperazine opioid structure consists of three key pharmacophoric elements: a central piperazine ring, an N-acyl group (e.g., butyryl), and an N'-cinnamyl moiety.[1] The interplay between these components is critical for µ-opioid receptor binding and functional activity.[1]
Structural elucidation of these novel synthetic opioids relies on a combination of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for the identification and quantitative confirmation of these compounds in various matrices.[2][4] High-resolution mass spectrometry, such as LC-QTOF, is also employed for the definitive identification of unknown compounds.[4] These techniques are crucial for forensic analysis and for characterizing newly synthesized analogs.
Structure-Activity Relationship (SAR) Analysis
The potency and efficacy of cinnamylpiperazine derivatives are highly sensitive to structural modifications. Key areas of modification include the N-acyl chain, the piperazine ring, and the cinnamyl ring.[1][6]
-
N-Acyl Chain: The length and nature of the acyl group are critical determinants of activity. For instance, the replacement of the butyryl group in AP-237 with a shorter propionyl group, in combination with piperazine methylation, results in AP-238, a compound with high potency.[1][2]
-
Piperazine Ring Substitution: Methylation of the piperazine ring can significantly impact efficacy and potency. 2-Methyl AP-237, for example, exhibits higher efficacy than the parent compound AP-237.[1][2]
-
Cinnamyl Ring Substitution: The position of substituents on the cinnamyl ring also modulates activity. A methyl group at the para-position of the cinnamyl ring has been explored in analogs like para-methyl AP-237.[1][2]
Quantitative Pharmacological Data
The primary mechanism of action for cinnamylpiperazine opioids is agonism at the µ-opioid receptor.[1] Their pharmacological profile is typically characterized using in vitro functional assays, such as β-arrestin recruitment assays, which measure the functional consequence of receptor activation.[6]
| Compound | Modification(s) | EC50 (nM) [a] | Emax (%) [b] | Reference |
| AP-237 (Bucinnazine) | Parent Compound | 685 | 98 | Fogarty et al., 2022[1] |
| 2-Methyl AP-237 | Methyl group at the 2-position of the piperazine ring | 339 | 125 | Fogarty et al., 2022[1][2] |
| This compound | Propionyl group instead of butyryl; 2,6-dimethyl on piperazine | 248 | Not specified | Fogarty et al., 2022[2][7] |
| para-Methyl AP-237 | Methyl group at the para-position of the cinnamyl ring | Not specified | Not specified | Fogarty et al., 2022[2] |
[a] Potency: The half-maximal effective concentration (EC50) represents the concentration of the compound that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.[1]
[b] Efficacy: The maximum effect (Emax) is expressed as a percentage relative to the response induced by the reference µ-opioid agonist, hydromorphone.[1]
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by a cinnamylpiperazine agonist initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o).[8] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to the analgesic effects.[1][9] The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to adverse effects like respiratory depression and tolerance.[9]
Experimental Workflow for Discovery and Evaluation
The process of discovering and evaluating novel cinnamylpiperazine opioids follows a systematic workflow. This begins with the chemical synthesis of analogs, followed by purification and structural confirmation. The synthesized compounds then undergo a series of in vitro pharmacological assays to determine their binding affinity and functional activity at opioid receptors. Promising candidates may then proceed to in vivo studies to assess their analgesic efficacy and side-effect profile.
Experimental Protocols
General Synthesis of N-Butyryl-N'-cinnamyl-piperazine (AP-237)
This protocol describes a representative synthesis of AP-237, which typically involves the acylation of a 1-cinnamylpiperazine intermediate.[3]
-
Step 1: Synthesis of 1-cinnamylpiperazine: This intermediate is prepared by reacting piperazine with cinnamyl chloride in the presence of a base and a suitable solvent. The product is then isolated and purified using standard techniques like extraction and chromatography.[3]
-
Step 2: Acylation to form AP-237:
-
Dissolve the purified 1-cinnamylpiperazine in an appropriate aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath to control the exothermic reaction.
-
Slowly add n-butyryl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolate the final product through aqueous workup, extraction with an organic solvent, followed by drying and evaporation of the solvent.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-Butyryl-N'-cinnamyl-piperazine.[3]
-
β-Arrestin 2 Recruitment Assay
This functional assay measures the ability of a compound to activate the µ-opioid receptor and induce the recruitment of the signaling protein β-arrestin 2.[6]
-
Materials:
-
CHO-K1 cells co-expressing the human µ-opioid receptor (OPRM1) and a β-arrestin 2 fusion protein (e.g., PathHunter® β-arrestin assay).[6]
-
Test compounds and a reference agonist (e.g., hydromorphone).[6]
-
Cell culture medium, reagents, and assay buffer.[6]
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).[6]
-
Luminometer.[6]
-
-
Procedure:
-
Plate the cells in a multi-well assay plate and incubate overnight to allow for cell adherence.[6]
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Add the compounds to the respective wells and incubate for a specified time (e.g., 90 minutes) at 37°C.[6]
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.[3]
-
Analyze the data by plotting the response versus the log of the compound concentration and fitting to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Conclusion and Future Directions
The cinnamylpiperazine class of opioids, exemplified by AP-237, represents a structurally novel group of potent µ-opioid receptor agonists. The SAR studies conducted to date provide a foundational understanding for the rational design of new analogs. The provided pharmacological data and experimental protocols serve as a resource for researchers in this field. Future research should focus on a more comprehensive characterization of the in vivo properties of these compounds, including their potential for biased agonism, which could lead to the development of safer and more effective analgesics. Further exploration of substitutions on all three core components—the acyl chain, piperazine ring, and cinnamyl moiety—will be crucial in optimizing the therapeutic index of this promising class of opioids.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and this compound | Office of Justice Programs [ojp.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
AP-238 Stability and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: AP-238 is a potent synthetic opioid and a controlled substance in many jurisdictions. Its handling and research should only be conducted by authorized personnel in appropriately equipped laboratories, in strict compliance with all applicable laws and regulations. The following guide is intended for informational and research purposes only and does not endorse or encourage the synthesis, handling, or use of this compound outside of a legally sanctioned and controlled research setting.
Introduction
This compound, a member of the cinnamylpiperazine (B8809312) class of synthetic opioids, has emerged as a compound of interest within the scientific and forensic communities. Understanding its chemical stability and degradation pathways is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, the identification of degradation products for analytical reference standards, and for ensuring the safety and efficacy of potential therapeutic applications.
This technical guide provides an in-depth overview of the theoretical framework and experimental approaches for studying the stability and degradation of this compound. Due to the limited publicly available stability data for this compound, this document outlines a comprehensive strategy based on established principles of forced degradation studies for pharmaceutical substances, particularly for other synthetic opioids and novel psychoactive substances (NPS).
Core Concepts in Stability and Degradation
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1][2] These studies are critical for:
-
Elucidating Degradation Pathways: Understanding the chemical reactions that lead to the breakdown of the molecule.
-
Identifying Degradation Products: Isolating and characterizing impurities that may arise during manufacturing, storage, or administration.
-
Developing Stability-Indicating Methods: Creating analytical methods capable of separating the intact drug from its degradation products.
-
Informing Formulation Development: Selecting excipients and packaging that minimize degradation.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound, a cinnamylpiperazine derivative, several degradation pathways can be anticipated under stress conditions. The primary sites susceptible to chemical transformation are the amide bond, the piperazine (B1678402) ring, and the cinnamyl group.
-
Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the propionyl group.
-
Oxidation: The piperazine nitrogen atoms and the double bond in the cinnamyl group are potential sites for oxidation.
-
Thermal Degradation: High temperatures can induce cleavage of various bonds within the molecule, potentially leading to a complex mixture of degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization of the cinnamyl double bond or other photochemical reactions.
Experimental Protocols for Forced Degradation Studies
The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). All experiments should be conducted with appropriate controls (e.g., this compound solution protected from the stress condition).
Acid and Base Hydrolysis
-
Protocol:
-
To separate aliquots of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (B78521) (for base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method.
-
Oxidative Degradation
-
Protocol:
-
To an aliquot of the this compound stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method.
-
Thermal Degradation
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a suitable concentration for analysis.
-
Alternatively, subject a solution of this compound to thermal stress.
-
Analyze the samples using a stability-indicating analytical method.
-
Photodegradation
-
Protocol:
-
Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., ICH option 1: cool white fluorescent and near-ultraviolet lamps).
-
Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, withdraw samples and analyze them using a stability-indicating analytical method.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent drug and its degradation products. For this compound, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with a suitable detector would be appropriate.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detector: A photodiode array (PDA) detector can be used for initial method development to monitor at multiple wavelengths. For higher sensitivity and specificity, a mass spectrometry (MS) detector is recommended.
-
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
The quantitative data from forced degradation studies should be summarized in a clear and structured format to allow for easy comparison of the stability of this compound under different stress conditions.
Table 1: Illustrative Summary of this compound Forced Degradation Results
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Relative Peak Area %) |
| 0.1 M HCl | 24 hours | 85.2 | 2 | DP1 (8.7%) |
| 0.1 M NaOH | 24 hours | 92.5 | 1 | DP2 (4.3%) |
| 3% H₂O₂ | 24 hours | 78.9 | 3 | DP3 (12.1%) |
| Heat (80°C) | 72 hours | 95.1 | 1 | DP4 (2.5%) |
| Photolight | - | 98.3 | 1 | DP5 (1.1%) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Illustrative Chromatographic Data for Major Degradation Products
| Degradation Product | Retention Time (min) | m/z [M+H]⁺ |
| This compound | 10.5 | 301.23 |
| DP1 (Acid Hydrolysis) | 7.2 | 231.17 |
| DP2 (Base Hydrolysis) | 8.1 | 245.18 |
| DP3 (Oxidation) | 9.8 | 317.22 |
| DP4 (Thermal) | 6.5 | 187.12 |
| DP5 (Photo) | 10.2 | 301.23 (isomer) |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualization of Signaling Pathway
This compound is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR by an agonist like this compound initiates intracellular signaling cascades primarily through two pathways: the G-protein pathway and the β-arrestin pathway.
Caption: this compound signaling at the µ-opioid receptor.
Conclusion
This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the principles and protocols outlined here serve as a robust starting point for researchers. The provided experimental designs for forced degradation studies, coupled with appropriate stability-indicating analytical methods, will enable the characterization of this compound's stability profile. Furthermore, the visualization of its primary signaling pathway offers insight into its mechanism of action. Such studies are indispensable for the safe and effective development of any new pharmaceutical compound.
References
Spectroscopic Analysis of AP-238 and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238, a potent synthetic opioid of the cinnamylpiperazine (B8809312) class, and its analogues have emerged as significant compounds of interest in forensic science, toxicology, and pharmacology.[1] Structurally distinct from fentanyl and its derivatives, these novel psychoactive substances (NPS) necessitate robust analytical methodologies for their accurate identification and quantification. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the analysis of this compound and its structural analogues, such as AP-237 (bucinnazine) and 2-methyl-AP-237.[1] The document details experimental protocols, presents quantitative data in a comparative format, and visualizes key pathways and workflows to support researchers in this field.
Spectroscopic Methodologies and Protocols
The structural elucidation and quantification of this compound and its analogues are primarily achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of this compound and its analogues in seized materials and biological samples.[2][3]
Experimental Protocol:
-
Sample Preparation: A standard dilution of the sample in a suitable solvent such as methanol (B129727) is typically employed for the analysis of reference materials.[1] For biological matrices, an acid/base extraction is a common preliminary step to isolate the analytes of interest.
-
Instrumentation: An Agilent 5975 Series GC/MSD System or a similar apparatus is commonly used.[1]
-
Chromatographic Separation:
-
Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) or an equivalent is suitable.
-
Carrier Gas: Helium is used as the carrier gas with a constant flow rate, for example, 1 mL/min.
-
Oven Program: A typical temperature program starts at 60°C, holding for 0.5 minutes, then ramping at 35°C/min to 340°C and holding for 6.5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[1]
-
Mass Scan Range: A scan range of 40-550 m/z is generally used to capture the characteristic fragments of this compound and its analogues.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS offers high resolution and mass accuracy, making it invaluable for the identification of metabolites and for the analysis of complex matrices.
Experimental Protocol:
-
Sample Preparation: For direct analysis of an extract, no additional preparation may be needed.[1] Biological samples often require protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC or a similar high-resolution mass spectrometer is appropriate.[1]
-
Chromatographic Separation:
-
Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) is a common choice.[1]
-
Mobile Phase: A gradient elution is typically used, for instance with Mobile Phase A consisting of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and Mobile Phase B being a mixture of methanol and acetonitrile (B52724) (50:50).[1]
-
Gradient: An example gradient starts at 95% A, decreases to 5% A over 13 minutes, and then returns to initial conditions.[1]
-
-
Mass Spectrometry:
-
TOF MS Scan Range: A scan range of 100-510 Da is typical for precursor ion detection.[1]
-
MS/MS Scan Range: A range of 50-510 Da is used for product ion scanning.[1]
-
Fragmentation: Collision-induced dissociation (CID) with a collision energy spread (e.g., 35 ± 15 eV) is used to generate fragment ions.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of novel synthetic compounds like this compound and its analogues.
Experimental Protocol:
-
Sample Preparation:
-
A few milligrams of the purified solid sample are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
The solution is then transferred to a 5 mm NMR tube.
-
It is crucial to ensure the sample is free of particulate matter to obtain high-resolution spectra.[4]
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Standard pulse programs are used to obtain one-dimensional spectra.
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, provides rapid identification of functional groups present in a molecule, serving as a valuable screening technique.
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).[6]
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogues based on published literature.
Table 1: Concentrations of this compound and Analogues in Postmortem Samples
| Compound | Matrix | Concentration Range | Reference |
| This compound | Blood | 87 - 120 ng/mL | [7][8] |
| 2-methyl AP-237 | Blood | 820 - 5800 ng/mL | [8] |
Table 2: In Vitro Pharmacological Data at the µ-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% relative to Hydromorphone) | Reference |
| This compound | β-arrestin 2 Recruitment | 248 | Not specified | [7][8] |
| 2-methyl AP-237 | β-arrestin 2 Recruitment | Not specified | 125% | [8] |
| AP-237 | β-arrestin 2 Recruitment | Not specified | Not specified | [7] |
| para-methyl AP-237 | β-arrestin 2 Recruitment | Not specified | Not specified | [7] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the µ-opioid receptor signaling pathway and a typical analytical workflow for the identification of this compound.
Caption: µ-Opioid Receptor Signaling Cascade.
Caption: this compound Analytical Workflow.
Conclusion
The spectroscopic analysis of this compound and its analogues is critical for understanding their pharmacology, toxicology, and prevalence. This guide provides a foundational understanding of the key analytical techniques employed, including detailed protocols and comparative data. The provided visualizations of the µ-opioid receptor signaling pathway and a typical analytical workflow offer a clear framework for researchers. As new analogues continue to emerge, the adaptation and validation of these spectroscopic methods will remain essential for the scientific and forensic communities.
References
- 1. cfsre.org [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. Case report: Identification of this compound and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying the Pharmacophore of AP-238: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacophore of AP-238, a novel synthetic opioid of the cinnamylpiperazine (B8809312) class. Drawing from available structure-activity relationship data and in vitro pharmacological studies, this document delineates the key molecular features essential for its µ-opioid receptor (MOR) agonism. Detailed experimental methodologies and quantitative data are presented to support the proposed pharmacophoric model, offering a valuable resource for researchers engaged in opioid research and the design of new analgesic agents.
Introduction to this compound
This compound is a synthetic opioid characterized by a cinnamylpiperazine core structure, distinguishing it from fentanyl and its analogues.[1][2][3] It has been identified as a potent agonist of the µ-opioid receptor (MOR), the primary target for most opioid analgesics.[1][2] Understanding the pharmacophore of this compound is crucial for elucidating its mechanism of action and for the rational design of new, potentially safer, opioid therapeutics. The IUPAC name for this compound is 1-[4-[(E)-cinnamyl]-2,6-dimethyl-piperazin-1-yl]propan-1-one.[3]
Putative Pharmacophore of this compound
Based on the chemical structure of this compound and established pharmacophoric features of µ-opioid receptor agonists, a putative pharmacophore model for this compound can be proposed. This model includes the following key features:
-
A Protonated Amine Center: The piperazine (B1678402) ring contains a tertiary amine that is expected to be protonated at physiological pH. This positively charged center is a critical feature for most opioids, forming a key ionic interaction with a conserved aspartic acid residue (Asp147 in the human MOR) in the receptor binding pocket.[4]
-
A Hydrophobic Aromatic Feature: The cinnamyl group provides a significant hydrophobic and aromatic region. This moiety likely engages in van der Waals and π-π stacking interactions with hydrophobic residues within the MOR binding site.
-
A Hydrogen Bond Acceptor: The carbonyl oxygen of the propanoyl group can act as a hydrogen bond acceptor, a common feature in many opioid pharmacophores that contributes to binding affinity and/or efficacy.[5]
-
A Hydrophobic Group: The two methyl groups on the piperazine ring contribute to the overall hydrophobicity of the molecule and may influence its orientation and binding affinity within the receptor.
The spatial arrangement of these features is critical for effective binding and activation of the µ-opioid receptor.
Quantitative Analysis of In Vitro Activity
The µ-opioid receptor activation potential of this compound and related cinnamylpiperazines has been evaluated using a β-arrestin 2 (βarr2) recruitment assay.[1][2] The results, summarized in the table below, highlight the potency of this compound.
| Compound | EC50 (nM) | Emax (relative to hydromorphone) |
| This compound | 248 | Not explicitly stated |
| 2-Methyl AP-237 | >1000 | 125% |
| AP-237 (Bucinnazine) | >1000 | <100% |
| para-Methyl AP-237 | >1000 | <100% |
| Fentanyl | <10 | >125% |
| Hydromorphone | 100 | 100% |
Data sourced from Fogarty et al. (2022).[1][2]
Of the cinnamylpiperazines tested, this compound was the most potent, with an EC50 of 248 nM.[1][2] While 2-Methyl AP-237 showed a higher efficacy (Emax = 125%) compared to hydromorphone, its potency was significantly lower than that of this compound.[1][2] This suggests that the specific substitution pattern in this compound is more favorable for receptor activation.
Key Experimental Protocol: β-Arrestin 2 Recruitment Assay
The following is a detailed methodology for the β-arrestin 2 recruitment assay used to determine the in vitro activity of this compound.
Objective: To measure the potency (EC50) and efficacy (Emax) of compounds for µ-opioid receptor activation by quantifying the recruitment of β-arrestin 2 to the receptor.
Materials:
-
HEK293 cells stably co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin 2 fusion protein.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound and analogues) and reference agonist (e.g., hydromorphone).
-
Detection reagents for the specific β-arrestin 2 recruitment assay system (e.g., chemiluminescent or fluorescent substrate).
-
Microplate reader.
Procedure:
-
Cell Culture: Maintain the HEK293 cell line under standard cell culture conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well white, clear-bottom assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay: a. Remove the cell culture medium from the plates and wash the cells with assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: a. Add the detection reagents according to the manufacturer's instructions. b. Incubate for the recommended time to allow for signal development.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: a. Normalize the data to the response of the reference agonist (hydromorphone). b. Plot the concentration-response curves using non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 and Emax values for each compound.
Visualizations
Caption: Key pharmacophoric features of this compound.
Caption: this compound mediated µ-opioid receptor signaling cascade.
Caption: Experimental workflow for β-arrestin 2 recruitment assay.
Conclusion
The pharmacophore of this compound is defined by a protonated amine, an aromatic ring, a hydrogen bond acceptor, and hydrophobic moieties, arranged in a specific three-dimensional conformation that allows for potent activation of the µ-opioid receptor. The quantitative data from in vitro assays confirm its activity and provide a basis for structure-activity relationship studies. The detailed experimental protocol and workflows presented herein offer a framework for the continued investigation of this compound and the development of novel cinnamylpiperazine-based opioid receptor modulators. Further research, including computational modeling and the synthesis and evaluation of additional analogues, is necessary to refine this putative pharmacophore model and to fully understand the molecular determinants of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Detection of AP-238 in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AP-238 is a potent synthetic opioid of the cinnamylpiperazine (B8809312) class, which has emerged as a novel psychoactive substance (NPS). Structurally related to bucinnazine (AP-237), this compound poses a significant risk to public health, and its detection in biological matrices is crucial for clinical and forensic toxicology.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as whole blood and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The procedure involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision of quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): this compound-d7 (or a suitable structural analog, e.g., a deuterated version of a related cinnamylpiperazine)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)
-
Sample Preparation Supplies: Centrifuge tubes, SPE cartridges (e.g., C18), or reagents for liquid-liquid extraction (e.g., methyl tert-butyl ether) or protein precipitation (e.g., cold acetonitrile).
Experimental Protocols
Sample Preparation
Biological samples require preparation to remove interferences and concentrate the analyte. Two common methods are provided below. The choice of method may depend on the specific matrix and laboratory resources.
Protocol 1: Solid-Phase Extraction (SPE) for Whole Blood and Urine
-
Sample Pre-treatment: To 1 mL of whole blood or urine, add 20 µL of the internal standard working solution and vortex. For blood samples, sonicate for 15 minutes to lyse the cells. Centrifuge at 3000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protein Precipitation for Whole Blood
-
Precipitation: To 200 µL of whole blood, add 20 µL of the internal standard working solution and vortex. Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions
Note: The following MRM transitions and collision energies are proposed based on the known molecular weight and fragmentation patterns of this compound. These should be optimized in the user's laboratory.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| This compound | 287.2 | 117.1 | 25 | 171.1 | 20 |
| This compound-d7 (IS) | 294.2 | 117.1 | 25 | 178.1 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar assays and should be verified during method validation.
Table 1: Calibration Curve and Limits of Detection
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | 0.1 - 100 | > 0.99 | 0.1 | 0.05 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 0.3 | 95 - 105 | < 15 |
| This compound | 5 | 98 - 102 | < 10 |
| This compound | 50 | 99 - 101 | < 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Whole Blood | 85 - 95 | < 15 |
| This compound | Urine | 90 - 105 | < 10 |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for In Vitro Determination of AP-238 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238 is a novel synthetic opioid belonging to the cinnamylpiperazine (B8809312) class of compounds.[1] As with any novel psychoactive substance, a thorough characterization of its pharmacological profile is essential to understand its mechanism of action, potency, and potential therapeutic or toxicological effects. A critical first step in this characterization is the determination of its binding affinity for opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes. These receptors are the primary targets for both endogenous opioid peptides and exogenous opioid drugs, mediating their analgesic and other physiological effects.
These application notes provide detailed protocols for established in vitro assays to determine the receptor binding affinity and functional activity of this compound. The included methodologies, data presentation formats, and visual diagrams are intended to guide researchers in conducting these essential preclinical evaluations.
Quantitative Data Summary
While specific competitive binding affinity data (Kᵢ) for this compound is not widely published, functional activity at the µ-opioid receptor (MOR) has been characterized. The following table summarizes the available quantitative data for this compound. Researchers can use the protocols provided herein to determine the Kᵢ values for this compound at all three opioid receptor subtypes.
| Compound | Assay Type | Receptor | Parameter | Value | Reference |
| This compound | β-arrestin 2 Recruitment Assay | µ-Opioid Receptor (MOR) | EC₅₀ | 248 nM | [2][3][4] |
Note: The EC₅₀ value represents the concentration of an agonist that gives half-maximal response in a functional assay. A lower EC₅₀ value generally indicates higher potency. For comparison, the MOR agonist hydromorphone has an EC₅₀ of 26.9 nM in the same assay format.[5]
Signaling Pathways and Experimental Workflows
To understand the context of the experimental protocols, it is crucial to visualize the underlying biological processes and the flow of the assays.
Opioid Receptor Signaling Pathways
Opioid receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, initiate intracellular signaling cascades. The two primary pathways are the G protein-dependent pathway, which is generally associated with analgesia, and the β-arrestin-mediated pathway, which is implicated in receptor desensitization and some of the adverse effects of opioids.[2]
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps to determine the binding affinity (Kᵢ) of a test compound like this compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Kᵢ Determination
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand with known affinity for a specific opioid receptor subtype.
1. Materials
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ (OPRM1), δ (OPRD1), or κ (OPRK1) opioid receptors.
-
Radioligands:
-
For µ-receptors: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
For δ-receptors: [³H]-Naltrindole (specific activity ~30-50 Ci/mmol)
-
For κ-receptors: [³H]-U69,593 (specific activity ~40-60 Ci/mmol)
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Cocktail and Counter
-
96-well microplates
2. Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₔ value (typically 1-5 nM).
-
Thaw the receptor membrane preparation on ice and dilute in assay buffer to a final protein concentration of 5-20 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of Naloxone solution (final concentration 10 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition Wells: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
3. Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[4]
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of this compound to activate G proteins coupled to opioid receptors, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.
1. Materials
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Test Compound: this compound
-
Reference Agonist: DAMGO (for µ-receptors)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP: Guanosine 5'-diphosphate (10 µM final concentration)
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM final concentration)
-
Filtration and Scintillation Counting equipment
2. Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Prepare a solution of [³⁵S]GTPγS in assay buffer (final concentration ~0.1 nM).
-
Prepare a solution of GDP in assay buffer.
-
Dilute receptor membranes in assay buffer (10-20 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
In each well, combine the membrane preparation, GDP solution, and either this compound, reference agonist, or buffer (for basal binding).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the [³⁵S]GTPγS solution to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity by scintillation counting.
-
3. Data Analysis
-
Calculate Specific Binding: Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other values.
-
Generate Dose-Response Curve: Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal response to the reference agonist) against the logarithm of the this compound concentration.
-
Determine EC₅₀ and Eₘₐₓ: Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for this compound.
Protocol 3: β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated opioid receptor, a key event in receptor desensitization and an indicator of a compound's potential for biased signaling. Commercially available enzyme fragment complementation (EFC) assays (e.g., PathHunter®) are commonly used.
1. Materials
-
Cell Line: A cell line co-expressing the opioid receptor of interest fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementing enzyme fragment (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).
-
Cell Culture Medium and Reagents
-
Test Compound: this compound
-
Reference Agonist: DAMGO or Hydromorphone
-
Assay Plate: White, clear-bottom 96-well or 384-well cell culture plates.
-
Detection Reagents: As supplied by the assay manufacturer.
-
Luminometer
2. Procedure
-
Cell Plating:
-
Plate the engineered cells in the assay plate at the density recommended by the manufacturer and incubate overnight to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in an appropriate buffer.
-
Add the compound dilutions to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a CO₂ incubator.
-
-
Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes to allow for signal development.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
3. Data Analysis
-
Normalize Data: Express the raw luminescence units as a percentage of the maximal response induced by the reference agonist.
-
Generate Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
Determine EC₅₀ and Eₘₐₓ: Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound in the β-arrestin recruitment pathway. The published EC₅₀ of 248 nM for this compound was determined using this type of assay.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [ch.promega.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: cAMP Inhibition Assays for Determining AP-238 Functional Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: AP-238 is a synthetic opioid belonging to the cinnamylpiperazine (B8809312) class, which acts as an agonist at the μ-opioid receptor (MOR).[1][2] The MOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[3] The activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[3] Consequently, agonist stimulation of the MOR by a compound like this compound results in a decrease in intracellular cAMP levels.[4] This inhibitory effect provides a measurable and quantitative readout for the functional activity of the compound.
This document provides a detailed overview of the signaling pathway, experimental protocols for cAMP inhibition assays, and data presentation for characterizing the functional activity of this compound. The protocols are based on homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay principles, which are widely used for their sensitivity and high-throughput screening compatibility.[5][6]
This compound Mechanism of Action: The Gαi Signaling Pathway
The functional activity of this compound at the μ-opioid receptor is mediated through the Gαi-coupled signaling cascade. Upon binding, this compound induces a conformational change in the receptor, initiating a series of intracellular events that ultimately suppress cAMP production.
Principle of TR-FRET cAMP Inhibition Assay
TR-FRET-based cAMP assays are competitive immunoassays designed to quantify intracellular cAMP.[5] The assay principle relies on the competition between cAMP produced by the cells and a fluorescently labeled cAMP tracer (e.g., Eu-cAMP) for binding to a specific anti-cAMP antibody labeled with a different fluorophore (e.g., ULight™ dye).[6][7]
-
High cAMP Levels (Basal or Forskolin-Stimulated): In the absence of an inhibitory agonist, or when stimulated by forskolin (B1673556), intracellular cAMP levels are high. This cellular cAMP outcompetes the labeled Eu-cAMP tracer for binding to the antibody. The donor (Eu) and acceptor (ULight™) fluorophores remain distant, resulting in a low TR-FRET signal.[6][8]
-
Low cAMP Levels (this compound Inhibition): When this compound activates the MOR, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. With less cellular cAMP present, more of the Eu-cAMP tracer binds to the ULight™-antibody, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, generating a high TR-FRET signal.[6][9]
Therefore, the TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.[10]
Data Presentation: Functional Activity of this compound
Quantitative analysis of this compound's functional activity involves determining its potency (EC₅₀ or IC₅₀). The EC₅₀ represents the concentration of the agonist that produces 50% of its maximal effect. For a Gαi-coupled receptor agonist in a cAMP inhibition assay, this value is often reported as an IC₅₀, representing the concentration that inhibits 50% of the forskolin-stimulated cAMP production.
| Compound | Receptor Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | μ-Opioid Receptor (MOR) | β-arrestin2 Recruitment | EC₅₀ | 248 | [1][11][12][13] |
| Hydromorphone (Reference Agonist) | μ-Opioid Receptor (MOR) | β-arrestin2 Recruitment | EC₅₀ | 26.9 | [12] |
| Fentanyl (Reference Agonist) | μ-Opioid Receptor (MOR) | β-arrestin2 Recruitment | Efficacy | > Hydromorphone | [13] |
Note: The EC₅₀ value presented was determined via a β-arrestin2 recruitment assay, another common method for assessing GPCR functional activity. While not a direct measure of cAMP inhibition, it provides a well-documented value for the potency of this compound at the μ-opioid receptor.[11][13]
Experimental Workflow
The following diagram outlines the major steps in a typical TR-FRET cAMP inhibition assay performed in a 384-well plate format.
Detailed Protocol: TR-FRET cAMP Inhibition Assay
This protocol provides a generalized procedure for determining the IC₅₀ of this compound in cells expressing the μ-opioid receptor (e.g., CHO-hMOR) using a 384-well plate format. It is based on methodologies for commercially available kits like LANCE® Ultra™ cAMP.[9][10]
Materials and Reagents
-
Cells: A cell line stably or transiently expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells).[14][15]
-
Assay Plate: White, opaque 384-well microplates.[7]
-
TR-FRET cAMP Assay Kit: (e.g., LANCE® Ultra cAMP Kit, Revvity, Cat. #TRF0263), containing:
-
Eu-cAMP Tracer
-
ULight™-anti-cAMP Antibody
-
cAMP Standard
-
cAMP Detection Buffer
-
-
Reagents for Stimulation Buffer:
-
Hanks' Balanced Salt Solution (HBSS), 1X
-
HEPES (5 mM final concentration)
-
Bovine Serum Albumin (BSA, 0.1% final concentration)
-
3-isobutyl-1-methylxanthine (IBMX, 0.5 mM final concentration).[5]
-
-
Compounds:
-
This compound
-
Forskolin (for adenylyl cyclase stimulation).[4]
-
DMSO (for compound dilution).
-
-
Equipment:
-
TR-FRET capable plate reader (e.g., EnVision® Multilabel Plate Reader).[7]
-
Multichannel pipettes or automated liquid handlers.
-
Cell counter.
-
Reagent Preparation
-
Stimulation Buffer: Prepare fresh. For 50 mL, combine HBSS (1X), 250 µL of 1M HEPES, 50 mg of BSA, and adjust pH to 7.4. Just before use, add IBMX from a stock solution to a final concentration of 0.5 mM.[5] IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.[8][16]
-
This compound Serial Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Stimulation Buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) at 4X the final desired concentration.
-
Forskolin Solution: Prepare a 4X working solution of forskolin in Stimulation Buffer. The final concentration should be at its EC₈₀-EC₉₀, which must be predetermined for the specific cell line being used.[4]
-
Detection Reagent Mix: Prepare a working solution of the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided cAMP Detection Buffer according to the manufacturer's instructions.[6] This solution typically contains detergent for cell lysis.[10]
Cell Handling and Seeding
-
Culture Cells: Grow cells to approximately 80-90% confluency.
-
Harvest: Detach cells using a non-enzymatic cell dissociation solution. Avoid using trypsin if possible, as it can damage receptors.
-
Resuspend: Centrifuge the cells (e.g., 5 min at 275 x g) and resuspend the pellet in Stimulation Buffer.[9]
-
Count and Dilute: Perform a cell count and determine viability. Dilute the cell suspension to the optimal density in Stimulation Buffer. The optimal cell number per well (typically 500-5,000 cells for a 384-well plate) should be determined empirically.[6][10]
Assay Procedure (384-well Plate, 20 µL Final Volume)
-
Dispense Cells: Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add Compounds: Add 5 µL of the 4X this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of Stimulation Buffer.
-
Stimulate with Forskolin: Add 5 µL of the 4X forskolin solution to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer instead).
-
Incubate: Cover the plate and incubate for 30 minutes at room temperature.[7][9]
-
Add Detection Reagents: Add 5 µL of the prepared Detection Reagent Mix to all wells. This step lyses the cells and initiates the competitive binding reaction.
-
Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.[15] The signal is typically stable for several hours.[9]
Data Acquisition and Analysis
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, recording emissions at 665 nm (acceptor) and 615 nm (donor).[7]
-
Calculate Ratio: Determine the emission ratio (665 nm / 615 nm) * 10,000 for each well.[8]
-
Generate Dose-Response Curve: Plot the emission ratio against the logarithm of the this compound concentration.
-
Determine IC₅₀: Fit the data using a four-parameter logistic (sigmoidal dose-response) equation with a variable slope to calculate the IC₅₀ value for this compound. This represents the concentration at which this compound inhibits 50% of the forskolin-stimulated cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. blossombio.com [blossombio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bioline.ru [bioline.ru]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 11. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Beta-Arrestin Recruitment Assay for Characterizing AP-238 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238 is a potent synthetic opioid of the cinnamylpiperazine (B8809312) class that has emerged as a novel psychoactive substance.[1][2] Like other opioids, its pharmacological effects are primarily mediated through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] Understanding the detailed signaling mechanisms of this compound is crucial for predicting its pharmacological profile, including both therapeutic potential and adverse effects. One critical signaling pathway downstream of MOR activation is the recruitment of β-arrestin proteins.[4][5]
β-arrestins are intracellular proteins that play a key role in desensitizing GPCRs, leading to the termination of G-protein-mediated signaling.[4] Furthermore, β-arrestin recruitment can initiate distinct, G-protein-independent signaling cascades that contribute to the overall cellular response to a ligand. The concept of "biased agonism," where a ligand preferentially activates either the G-protein or β-arrestin pathway, has significant implications for drug development, as it may be possible to design drugs that separate desired therapeutic effects from unwanted side effects.[6][7] For instance, at the µ-opioid receptor, G-protein signaling is often associated with analgesia, while β-arrestin-mediated signaling has been linked to side effects like respiratory depression.[7]
This document provides detailed application notes and a generalized protocol for a β-arrestin recruitment assay to characterize the signaling profile of this compound at the µ-opioid receptor. The assay is designed to quantify the potency and efficacy of this compound in recruiting β-arrestin 2, providing valuable data for its pharmacological assessment.
Signaling Pathway of this compound at the µ-Opioid Receptor
This compound acts as an agonist at the µ-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the initiation of downstream signaling events. A key event is the recruitment of β-arrestin 2 (βarr2) to the activated receptor. This process is a hallmark of receptor activation and subsequent desensitization.
Quantitative Data: this compound Potency and Efficacy in β-Arrestin 2 Recruitment
The following table summarizes the in vitro pharmacological data for this compound and related compounds in a β-arrestin 2 (βarr2) recruitment assay at the µ-opioid receptor (MOR).[1][8] The data is presented relative to the reference agonist hydromorphone.
| Compound | EC50 (nM) | Emax (% Hydromorphone) |
| This compound | 248 | Not explicitly stated, but less than 2-Methyl AP-237 |
| 2-Methyl AP-237 | - | 125% |
| AP-237 | - | - |
| para-Methyl AP-237 | - | - |
| Hydromorphone | - | 100% (Reference) |
| Fentanyl | - | Substantially higher than cinnamylpiperazines |
Table 1: In vitro µ-opioid receptor (MOR) activation potential of this compound and other cinnamylpiperazines as determined by a βarr2 recruitment assay. Efficacy (Emax) is relative to hydromorphone. This compound was found to be the most potent of the tested cinnamylpiperazines.[1][8]
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a general method for quantifying this compound-induced β-arrestin recruitment using an enzyme fragment complementation (EFC) assay, such as the PathHunter® assay.[4][9] In this system, the µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4]
Materials and Reagents
-
Cell Line: U2OS cells stably co-expressing the ProLink-tagged human µ-opioid receptor (MOR-PK) and the Enzyme Acceptor-tagged β-arrestin 2 (βarr2-EA).
-
Cell Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: Hydromorphone or DAMGO.
-
Detection Reagent: PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II™ enhancer, and lysis buffer).
-
Assay Plates: White, solid-bottom, 384-well cell culture plates.
-
Luminometer: Plate reader capable of measuring chemiluminescence.
Experimental Workflow
Step-by-Step Procedure
-
Cell Plating:
-
Harvest the MOR-βarr2 cells and resuspend them in fresh culture medium.
-
Seed the cells into white, 384-well assay plates at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for constructing a dose-response curve. A typical starting concentration for this compound could be 100 µM, with 1:10 serial dilutions.
-
-
Compound Addition and Incubation:
-
Carefully add 5 µL of the diluted compounds or vehicle control to the appropriate wells of the cell plate.
-
Incubate the plates at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the PathHunter® detection reagent and the assay plates to room temperature.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal from each well using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for this compound.
-
Logical Relationship of Assay Components
The β-arrestin recruitment assay relies on the specific interaction between the ligand, the receptor, and β-arrestin, which is translated into a measurable signal through the complementation of enzyme fragments.
Conclusion
The β-arrestin recruitment assay is a robust and high-throughput method for characterizing the signaling properties of novel synthetic opioids like this compound.[9] The data generated from this assay, particularly the potency (EC50) and efficacy (Emax) for β-arrestin recruitment, are critical for understanding the compound's mechanism of action and for preclinical risk assessment. By comparing the β-arrestin recruitment profile to G-protein activation data, researchers can identify potential signaling bias, which may have significant implications for the in vivo effects of this compound.
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. DSpace [minerva-access.unimelb.edu.au]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for AP-238 Administration in Rodent Studies: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for research purposes only. AP-238 is a potent synthetic opioid, and all handling and administration must be conducted in strict accordance with institutional animal care and use committee (IACUC) guidelines, as well as all applicable local, state, and federal regulations. Appropriate personal protective equipment (PPE) should be worn at all times. The information provided is based on available data for structurally similar compounds, and initial dose-finding studies are strongly recommended for this compound.
Introduction
This compound is a novel synthetic opioid of the cinnamylpiperazine (B8809312) class. Preclinical evaluation in rodent models is a critical step in characterizing its pharmacological profile, including its analgesic efficacy, pharmacokinetic properties, and potential toxicity. This document provides detailed protocols for the administration of this compound in rodent studies, based on established methodologies for analogous compounds such as AP-237 (Bucinnazine).
Data Presentation: Quantitative Data for Analogous Compounds
Due to the limited availability of specific quantitative data for this compound in rodents, the following tables summarize data for the closely related analog, AP-237, to provide a basis for experimental design.
Table 1: Acute Toxicity of AP-237 in Mice
| Route of Administration | LD50 (mg/kg) |
| Intravenous | 50 |
| Oral | 400 |
| Subcutaneous | 625 |
Data extrapolated from studies on AP-237 and its analogs.
Table 2: Effective Doses (ED50) of AP-237 and Comparators in Rodent Analgesic Assays
| Compound | Test | Species | Route | ED50 (mg/kg) |
| AP-237 | Writhing Test | Mouse | Oral | Data not available |
| AP-237 | Hot Plate Test | Mouse | Oral | Data not available |
| 2-Methyl-AP-237 | Morphine Substitution (Drug Discrimination) | Rat | Not specified | 0.25 |
| Morphine | Morphine Substitution (Drug Discrimination) | Rat | Not specified | 1.08 |
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare a sterile solution of this compound suitable for administration to rodents.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for compounds with low water solubility)
-
Sterile vials
-
Syringes and sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Selection: For water-soluble salts of this compound, sterile saline is the preferred vehicle. For freebase or poorly soluble forms, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid vehicle-induced effects.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the desired stock concentration.
-
Dissolution:
-
For saline: Weigh the this compound powder and add it to a sterile vial. Add the calculated volume of sterile saline. Vortex thoroughly until the compound is completely dissolved.
-
For DMSO/saline: Weigh the this compound powder and add it to a sterile vial. Add the minimum required volume of DMSO to dissolve the compound. Vortex until fully dissolved. Then, slowly add sterile saline while vortexing to reach the final volume.
-
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for long-term storage, protected from light.
Analgesic Efficacy Testing
Objective: To assess the central analgesic activity of this compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal on the hot plate
-
Timer
-
Rodents (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer immediately. Observe the animal for signs of pain, such as licking or flicking of the hind paws or jumping. Stop the timer at the first sign of a pain response. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, at which point the animal is removed from the hot plate regardless of its response.
-
Administration of this compound: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Objective: To evaluate the spinal analgesic effects of this compound by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the restrainer and the testing procedure on several occasions before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administration of this compound: Administer this compound or the vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration as described in step 2.
-
Data Analysis: Calculate the analgesic effect as the increase in latency or %MPE, similar to the hot plate test.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Materials:
-
Rodents (rats are often preferred due to larger blood volume)
-
Surgical tools for catheterization (if required for serial blood sampling)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: For serial blood sampling from the same animal, surgical implantation of a catheter (e.g., in the jugular or carotid artery) is recommended. Allow the animals to recover from surgery before the study.
-
Administration of this compound: Administer a single dose of this compound via the intended route (e.g., intravenous for determining absolute bioavailability, or the route of interest for efficacy studies).
-
Blood Sampling: Collect blood samples at predetermined time points. For intravenous administration, typical time points might include: 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For other routes, sampling times should be adjusted to capture the absorption phase.
-
Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Mandatory Visualizations
Caption: General workflow for preclinical evaluation of this compound in rodents.
Caption: Putative signaling pathway for this compound-induced analgesia.
Application Notes and Protocols for AP-238 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238 is a potent synthetic opioid of the cinnamylpiperazine (B8809312) class, which has emerged as a novel psychoactive substance (NPS). Its detection in biological matrices is crucial for clinical and forensic toxicology, as well as for monitoring in drug development programs. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites in human urine, covering various sample preparation techniques and analytical methodologies.
The primary analytical targets in urine are not only the parent compound but also its metabolites, which are often present at higher concentrations and for a longer duration. A recent study on human metabolism identified numerous phase I and phase II metabolites of this compound.[1] Key metabolic pathways include N-dealkylation, hydroxylation of the cinnamyl and piperazine (B1678402) rings, and subsequent glucuronidation.
This guide outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique depends on the desired sensitivity, sample throughput, and available instrumentation. Below is a summary of expected performance characteristics for each method, based on data from the analysis of synthetic opioids.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dilute-and-Shoot |
| Principle | Analyte retention on a solid sorbent and elution with a solvent. | Partitioning of the analyte between two immiscible liquid phases. | Minimal sample preparation involving dilution of the urine sample. |
| Selectivity | High | Moderate to High | Low |
| Recovery | Generally >70%[2] | Variable, can be >80%[3] | ~100% (by definition, but matrix effects are significant)[4] |
| Matrix Effects | Minimized | Reduced | Significant[5] |
| Limit of Detection (LOD) | Low (pg/mL to low ng/mL) | Low (ng/mL) | Higher (ng/mL) |
| Throughput | Moderate, can be automated | Low to Moderate | High |
| Cost per Sample | Higher | Moderate | Low |
| Typical Analytes | Parent drug and metabolites | Parent drug and less polar metabolites | Parent drug and metabolites |
Experimental Protocols
Enzymatic Hydrolysis (Recommended prior to all extraction methods)
To enhance the detection of conjugated metabolites, a preliminary enzymatic hydrolysis step is recommended.
Protocol:
-
To 1 mL of urine sample, add 50 µL of β-glucuronidase solution (from E. coli).
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8).
-
Vortex the mixture gently.
-
Incubate at 60°C for 1-2 hours.
-
Allow the sample to cool to room temperature before proceeding with extraction.
Solid-Phase Extraction (SPE) Protocol (Adapted for Cinnamylpiperazines)
This protocol is adapted from methods used for other synthetic opioids and is suitable for extracting this compound and its metabolites. A mixed-mode cation exchange polymer is recommended.
Materials:
-
Mixed-mode solid-phase extraction cartridges (e.g., C8/SCX)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (B78521)
-
SPE manifold
Protocol:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a robust method for the extraction of this compound and its less polar metabolites.
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide solution (10 M)
-
Centrifuge tubes (15 mL)
Protocol:
-
To the hydrolyzed urine sample in a centrifuge tube, add an internal standard.
-
Add 100 µL of 10 M sodium hydroxide to basify the sample to a pH > 9.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
Dilute-and-Shoot Protocol
This is a rapid and high-throughput method, but it is more susceptible to matrix effects.[5]
Protocol:
-
To 100 µL of the hydrolyzed urine sample, add 900 µL of a solution containing the internal standard dissolved in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique for the analysis of this compound, although derivatization may be required for some metabolites to improve their chromatographic properties.
Derivatization (if necessary):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
GC-MS Operating Conditions (Example):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of this compound and its metabolites due to its high sensitivity and specificity, often without the need for derivatization.
LC Operating Conditions (Example):
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Operating Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 287.2 | 117.1 | 91.1 |
| N-dealkyl this compound | 171.1 | 112.1 | 84.1 |
| Hydroxy-AP-238 | 303.2 | 117.1 | 107.1 |
| Di-hydroxy-AP-238 | 319.2 | 117.1 | 123.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualization of Experimental Workflows
Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.
Caption: Dilute-and-Shoot Workflow for this compound Analysis.
Signaling Pathway of Opioid Action
Caption: Simplified Signaling Pathway of this compound via the μ-Opioid Receptor.
References
- 1. Human metabolism and basic pharmacokinetic evaluation of this compound: A recently emerged acylpiperazine opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. waters.com [waters.com]
- 5. Dilute and shoot approach for toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AP-238 as a Research Tool in Opioid Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-238 is a synthetic opioid belonging to the cinnamylpiperazine (B8809312) class of compounds. Structurally distinct from fentanyl and its analogs, this compound has emerged as a compound of interest in opioid research. It is an agonist of the µ-opioid receptor (MOR), the primary target for most clinically used opioid analgesics. Understanding the pharmacological profile of novel opioids like this compound is crucial for the development of safer analgesics and for forensic and toxicological purposes. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its known pharmacological data, detailed experimental protocols for its characterization, and visualization of its signaling pathways and experimental workflows.
Pharmacological Profile of this compound
This compound is a potent µ-opioid receptor agonist. In vitro studies have demonstrated its ability to engage with the MOR and initiate downstream signaling.
In Vitro Activity
The functional activity of this compound at the µ-opioid receptor has been characterized using a β-arrestin2 recruitment assay. This assay measures the recruitment of the scaffolding protein β-arrestin2 to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.
Table 1: In Vitro Functional Potency of this compound
| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference Compound |
| This compound | β-arrestin2 Recruitment | EC₅₀ | 248 | CHO-K1 | Hydromorphone |
| Hydromorphone | β-arrestin2 Recruitment | EC₅₀ | 26.9 | CHO-K1 | - |
| Fentanyl | β-arrestin2 Recruitment | - | - | - | - |
Note: Data for Fentanyl in the same study was reported to have substantially higher efficacy than the cinnamylpiperazines tested. Specific quantitative data for this compound regarding G-protein activation (e.g., GTPγS binding assay) and direct receptor binding affinity (Ki) are not yet publicly available. This information is crucial for determining the signaling bias of this compound.
In Vivo Activity
Preclinical studies in rodent models have indicated that this compound possesses significant analgesic properties. It has been reported to be approximately twice as potent as morphine in producing analgesia.
Table 2: In Vivo Analgesic Potency of this compound
| Compound | Species | Analgesic Potency (relative to Morphine) |
| This compound | Rodents | ~2x |
Note: Specific ED₅₀ values from standard in vivo analgesia models (e.g., hot-plate or tail-flick test) for this compound are not yet publicly available to provide a more precise quantitative comparison.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
This compound, as a µ-opioid receptor agonist, is expected to activate canonical G protein-dependent signaling pathways, leading to analgesia. It also induces β-arrestin recruitment, which is associated with receptor desensitization and potentially some adverse effects. The balance between these two pathways (signaling bias) is a critical area of investigation for novel opioids.
Caption: Mu-Opioid Receptor (MOR) signaling activated by this compound.
Experimental Workflow: In Vitro Characterization of this compound
The in vitro characterization of this compound involves a series of assays to determine its binding affinity, functional potency, and signaling bias at the µ-opioid receptor.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Radioligand Displacement Assay for µ-Opioid Receptor Binding Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a high-affinity µ-opioid agonist).
-
This compound stock solution.
-
Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
50 µL of [³H]-DAMGO at a final concentration near its Kd (e.g., 1 nM).
-
50 µL of varying concentrations of this compound or control solutions (assay buffer for total binding, naloxone for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the ability of this compound to activate G-proteins coupled to the µ-opioid receptor by quantifying the binding of [³⁵S]GTPγS.
Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS for non-specific binding determination.
-
GDP (Guanosine 5'-diphosphate).
-
This compound stock solution.
-
Reference full agonist (e.g., DAMGO).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates and filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, add:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound, vehicle, or DAMGO.
-
50 µL of membrane suspension.
-
50 µL of GDP (final concentration ~30 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the specific binding (as a percentage of the maximal response of DAMGO) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve fit.
-
PathHunter® β-arrestin2 Recruitment Assay
Objective: To quantify the recruitment of β-arrestin2 to the µ-opioid receptor upon activation by this compound.
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing the µ-opioid receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag.
-
Cell plating reagent.
-
This compound stock solution and reference agonist (e.g., DAMGO).
-
Assay buffer.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the PathHunter® cells in the 384-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist. Add the compounds to the respective wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagent to each well and incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve fit.
-
In Vivo Analgesia Assessment: Hot-Plate Test
Objective: To evaluate the analgesic efficacy of this compound in a rodent model of thermal pain.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats.
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
This compound solution for injection (e.g., subcutaneous or intraperitoneal).
-
Vehicle control (e.g., saline).
-
Positive control: Morphine.
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, morphine, or vehicle to different groups of animals.
-
Post-treatment Testing: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximum possible effect) for this compound and morphine.
-
Conclusion
This compound is a valuable research tool for studying the pharmacology of novel cinnamylpiperazine opioids. The protocols outlined in these application notes provide a framework for the comprehensive in vitro and in vivo characterization of this compound and similar compounds. Further research is required to fully elucidate its receptor binding affinity, G-protein signaling profile, and in vivo analgesic efficacy to better understand its potential as a research tool and its toxicological profile. The provided diagrams and protocols serve as a guide for researchers in the field of opioid drug discovery and pharmacology.
Troubleshooting & Optimization
Navigating the Labyrinth of AP-238 Metabolite Identification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the identification and analysis of AP-238 metabolites. This compound, a novel synthetic opioid of the cinnamylpiperazine (B8809312) class, presents unique challenges in metabolic profiling due to its complex biotransformation and the potential for isomeric overlap with related compounds.[1] This guide offers detailed experimental protocols, data interpretation assistance, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound primarily undergoes Phase I and Phase II metabolism. Phase I reactions include hydroxylation, O-methylation, and N-deacylation.[2][3][4] Phase II metabolism involves the conjugation of Phase I metabolites, primarily through glucuronidation. In total, up to 32 metabolites have been identified in human urine samples, comprising 15 Phase I and five Phase II metabolites, in addition to 12 metabolites identified in in-vitro assays.[2][3][4]
Q2: Which analytical techniques are most suitable for identifying this compound metabolites?
A2: High-resolution mass spectrometry techniques are essential for the tentative identification of this compound metabolites.[2][3] Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is particularly effective for separating and identifying the various metabolites in complex biological matrices.[2][3][5] Gas chromatography-mass spectrometry (GC-MS) can also be employed, especially for the analysis of the parent compound and less polar metabolites.[6][7]
Q3: Where can I obtain reference standards for this compound and its metabolites?
A3: Reference material for this compound can be purchased from chemical suppliers such as Cayman Chemical.[1] However, obtaining certified reference standards for all identified metabolites can be challenging due to the novelty of the compound. In such cases, in-vitro metabolite generation using human liver microsomes can provide valuable reference material for tentative identification.[2][3][8]
Q4: What is the primary mechanism of action for this compound?
A4: this compound acts as an agonist at the μ-opioid receptor (MOR).[2][3] Its analgesic effects are mediated through the G-protein signaling pathway upon binding to the MOR. The activation of the β-arrestin pathway is associated with the undesirable side effects of opioids.[5] this compound has been shown to be the most potent compound among a panel of tested cinnamylpiperazines, with an EC50 of 248 nM.[3][5]
Troubleshooting Guide
Problem 1: Low or no detection of this compound metabolites in my samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | Ensure proper extraction procedures are followed. For blood or urine, enzymatic hydrolysis with β-glucuronidase/aryl-sulfatase is crucial to cleave conjugated metabolites.[4] Refer to the detailed Sample Preparation from Biological Matrices protocol below. |
| Low Metabolite Abundance | Some metabolites are present at very low concentrations.[2][3] Increase the sample volume or concentrate the extract before analysis. Employ a sensitive high-resolution mass spectrometer. |
| Instrumental Issues | Verify the performance of your LC-MS or GC-MS system. Check for proper calibration, column integrity, and detector sensitivity. Use an internal standard to monitor for matrix effects and instrument variability. |
| Incorrect Analytical Method | Optimize your chromatographic method to ensure separation of metabolites from matrix components. For LC-MS, use a gradient elution with appropriate mobile phases (e.g., ammonium (B1175870) formate (B1220265) and formic acid in methanol).[9] |
Problem 2: Difficulty in differentiating between structural isomers of this compound and its metabolites.
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | This compound and its isomers, such as 2-methyl AP-237, share the same parent mass.[1] Optimize your chromatographic separation to achieve baseline resolution of isomeric peaks. This may require adjusting the column chemistry, mobile phase composition, or gradient profile. |
| Similar Fragmentation Patterns | While isomers have the same parent mass, their fragmentation patterns in MS/MS may differ slightly.[1] Carefully analyze the high-resolution product ion spectra to identify unique fragment ions for each isomer. |
| Lack of Reference Standards | When reference standards are unavailable, consider synthesizing the suspected isomers or using computational tools to predict their fragmentation patterns and retention times. |
Quantitative Data Summary
The following table summarizes the major Phase I metabolites of this compound identified in in vitro and in vivo studies.
| Metabolite ID | Metabolic Reaction | Relative Abundance (in vivo) |
| M1 | Monohydroxylation + Dealkylation | Most abundant in blood[8] |
| M2 | Hydroxylation at the cinnamyl substituent | Highly specific biomarker[8] |
| M3 | O-methylation | - |
| M4 | N-deacylation | - |
| M5 | Dihydroxylation + Dealkylation | Minor metabolite[8] |
Experimental Protocols
In Vitro Metabolite Generation using Human Liver Microsomes (pHLM)
This protocol is adapted from studies on this compound metabolism.[2][3][10]
Materials:
-
This compound reference standard
-
Pooled human liver microsomes (pHLM)
-
NADPH-regenerating solution (Solution A and Solution B)
-
Phosphate (B84403) buffer (0.5 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Deionized water
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Prepare the reaction mixture by combining:
-
2.5 μL pHLM
-
2.5 μL NADPH-regenerating Solution A
-
0.5 μL NADPH-regenerating Solution B
-
10 μL Phosphate buffer (0.5 M, pH 7.4)
-
34 μL Deionized water
-
-
Add 0.5 μL of the this compound stock solution to 49.5 μL of the reaction mixture to achieve a final concentration of 10 μg/mL.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Terminate the reaction by adding 150 μL of ice-cold ACN.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant using LC-QTOF-MS.
Sample Preparation from Biological Matrices (Urine/Blood)
This protocol is a general guideline based on established methods for this compound analysis.[4]
Materials:
-
Urine or whole blood sample
-
Phosphate buffer (pH 6)
-
β-glucuronidase/aryl-sulfatase
-
Acetonitrile (ACN), ice-cold
-
Ammonium formate solution (10 M)
Procedure:
-
To 100 μL of urine or blood, add 100 μL of phosphate buffer (pH 6) and 10 μL of β-glucuronidase/aryl-sulfatase.
-
Incubate the sample at 45°C for 1 hour to allow for enzymatic cleavage of conjugates.
-
Add 1 mL of ice-cold ACN and 100 μL of 10 M ammonium formate solution to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Visualizations
References
- 1. cfsre.org [cfsre.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - ProQuest [proquest.com]
- 9. DSpace [minerva-access.unimelb.edu.au]
- 10. Activation of mu opioid receptors inhibits transient high- and low-threshold Ca2+ currents, but spares a sustained current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomer Separation of AP-238 and 2-methyl-AP-237
Welcome to the technical support center for the analytical separation of AP-238 and 2-methyl-AP-237. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic separation of these isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and 2-methyl-AP-237, and why is their separation challenging?
This compound and 2-methyl-AP-237 are synthetic opioids of the cinnamylpiperazine (B8809312) class.[1][2] They are structural isomers, meaning they share the same chemical formula (C₁₈H₂₆N₂O) and molecular weight, but differ in the arrangement of their atoms.[1][2]
-
2-methyl-AP-237: Chemically known as 1-[2-methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one. It features a single methyl group on the piperazine (B1678402) ring and a butanoyl group.[2][3][4]
-
This compound: Chemically known as 1-[2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-propanone. It has two methyl groups on the piperazine ring and a propanoyl group.[1][5]
This isomeric relationship results in very similar physicochemical properties, such as polarity and mass-to-charge ratio, making their separation by standard chromatographic techniques challenging.[1] Effective separation requires highly optimized methods that can exploit the subtle structural differences between the two molecules.
Caption: Chemical structures of the isomers 2-methyl-AP-237 and this compound.
Q2: My HPLC analysis shows poor resolution between this compound and 2-methyl-AP-237 peaks. How can I improve it?
Achieving baseline resolution for these isomers requires a systematic approach to method optimization. Poor resolution is often caused by issues with the mobile phase, column, flow rate, or temperature.[6][7][8] The following workflow and protocol provide a structured approach to troubleshooting.
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
Experimental Protocol: HPLC Method Optimization
This protocol provides starting points for optimizing the separation of this compound and 2-methyl-AP-237. Remember to change only one parameter at a time to evaluate its effect.[7]
-
Initial Assessment:
-
Inject a known mixture of this compound and 2-methyl-AP-237 standards.
-
Evaluate the current resolution (Rs). The goal is an Rs value ≥ 1.5 for baseline separation.
-
-
Mobile Phase Modification (Highest Impact):
-
Organic Modifier: If using acetonitrile (B52724) (ACN), try switching to methanol (B129727) (MeOH) or a combination. Methanol can offer different selectivity for aromatic compounds.
-
Gradient Slope: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time can significantly improve the separation of closely eluting peaks.
-
pH Adjustment: The compounds have basic piperazine nitrogens. Adjusting the mobile phase pH (e.g., with formic acid or ammonium (B1175870) formate) can alter their ionization state and retention, potentially improving selectivity. A starting point is a pH of 3.0.[2]
-
-
Column Temperature Adjustment:
-
Lower the column temperature in increments of 5°C (e.g., from 30°C to 25°C). Lower temperatures often increase retention and can enhance resolution, though peaks may broaden.[7]
-
-
Flow Rate Adjustment:
-
Decrease the flow rate (e.g., from 0.5 mL/min to 0.4 mL/min). This increases the time analytes spend interacting with the stationary phase, which can improve resolution.[7]
-
Table 1: Example LC-MS/MS Parameters from Literature
The following table summarizes successful, albeit different, conditions used in forensic studies, demonstrating that multiple approaches can be effective.
| Parameter | Method 1[9] | Method 2 (Adapted from[2]) |
| Column | Not Specified | Phenomenex® Kinetex C18 (50x3.0mm, 2.6µm) |
| Mobile Phase A | Not Specified | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Not Specified | Acetonitrile or Methanol |
| Flow Rate | Not Specified | 0.4 - 0.6 mL/min |
| Gradient | Not Specified | Initial: 5% B, ramp to 95% B over 13 min |
| Temperature | Not Specified | 25 - 40 °C |
| RT (2-methyl-AP-237) | 4.17 min | ~7.0 min |
| RT (this compound) | 4.51 min | Varies with exact conditions |
Q3: What type of chromatography column is best suited for this separation?
The choice of stationary phase is critical for resolving positional isomers. While standard C18 columns can work with careful method optimization[2], columns offering alternative selectivities are often more effective.[10][11]
Table 2: Comparison of HPLC Column Chemistries for Isomer Separation
| Column Type | Separation Principle | Advantages for Isomer Separation | Disadvantages |
| C18 (ODS) | Hydrophobic interactions | Widely available, good for general reverse-phase separations. | May offer insufficient selectivity for positional isomers. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Excellent for aromatic compounds. π-π interactions can differentiate isomers based on electron density differences.[10][11] | May require specific mobile phases to activate π-π interactions. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Offers multiple modes of interaction, providing unique selectivity for positional and halogenated isomers.[11] | Can have complex retention behavior; more expensive. |
| Solid-Core Particles | High-efficiency particle technology | Provides sharper peaks and better resolution at higher flow rates compared to fully porous particles of the same size.[7] | Higher backpressure; more sensitive to sample cleanliness. |
Recommendation: Start with a high-efficiency C18 column. If resolution is insufficient after optimizing the mobile phase, a Phenyl-Hexyl column is the recommended next step due to its ability to exploit π-π interactions with the aromatic rings in this compound and 2-methyl-AP-237.[10]
Q4: Can GC-MS be used for this separation? What are the key considerations?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and differentiate this compound and 2-methyl-AP-237.[1][2] Their different structures will lead to distinct retention times and potentially different fragmentation patterns upon electron ionization (EI).
Key Considerations for GC-MS Analysis:
-
Thermal Stability: As relatively complex molecules, their stability at high temperatures in the GC inlet and column should be verified. Degradation can lead to inaccurate quantification and extra peaks.
-
Derivatization: While not always necessary, derivatization could improve peak shape and volatility. However, it adds complexity to sample preparation. Direct injection is often sufficient.
-
Column Choice: A standard, non-polar column like a DB-5ms or HP-5ms is a good starting point. These columns separate primarily based on boiling point, and the structural differences between the isomers should result in a retention time difference.
-
Mass Spectral Differentiation: Although they are isomers with the same parent mass, their fragmentation patterns in MS may differ due to the different locations of methyl groups and the length of the acyl chain, allowing for confident identification.[1]
Table 3: Typical Starting Parameters for GC-MS
| Parameter | Suggested Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Inlet Temperature | 265 °C[2] |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Start at 100°C, ramp 15°C/min to 300°C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-550 m/z[2] |
Q5: How can I confirm the identity of each separated isomer peak?
Confirming the identity of each peak is crucial, especially during method development. Relying solely on retention time is insufficient. A multi-step approach is recommended.
Caption: A workflow for the unambiguous confirmation of isomer peak identity.
Protocol: Peak Identity Confirmation
-
Analysis of Reference Standards: Obtain certified reference materials for both this compound and 2-methyl-AP-237.[5][12] Analyze each standard individually using the developed chromatographic method to determine its unique retention time.
-
Mass Spectrometry Confirmation:
-
For LC-MS, confirm that each peak exhibits the correct precursor ion (e.g., [M+H]⁺ at m/z 287.21).
-
For tandem MS (MS/MS), acquire fragmentation spectra for each peak and compare them to reference spectra or data from the literature. The structural differences should lead to unique product ions or different abundance ratios.[1]
-
-
Spiking Study: Prepare a sample containing the mixed isomers. Analyze it, then "spike" the sample by adding a known quantity of one of the pure standards (e.g., this compound) and re-analyze. The peak corresponding to this compound should increase in area, confirming its identity.
References
- 1. cfsre.org [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Methyl-AP-237 | C18H26N2O | CID 6447699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. youtube.com [youtube.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. DSpace [minerva-access.unimelb.edu.au]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. welch-us.com [welch-us.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of AP-238 from Postmortem Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of the synthetic opioid AP-238 from postmortem blood samples. The complex nature of postmortem matrices presents significant analytical challenges, primarily due to matrix effects. This guide offers practical solutions and detailed protocols to help ensure accurate and reliable quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is this compound?
A1: this compound is a synthetic opioid belonging to the cinnamylpiperazine (B8809312) sub-class.[1] It is structurally distinct from fentanyl and its analogues.[1] this compound has been identified in postmortem toxicology cases and is associated with adverse events, including fatalities.[1][2] Its IUPAC name is 1-[4-[(E)-cinnamyl]-2,6-dimethyl-piperazin-1-yl]propan-1-one.[1]
Matrix Effects: Identification and Mitigation
Q2: What are matrix effects in the context of postmortem blood analysis?
A2: Matrix effects are the alteration of analyte ionization in a mass spectrometer's source due to the presence of co-eluting, undetected compounds from the sample matrix.[3][4] In postmortem blood, the matrix is particularly complex due to decomposition, hemolysis, and the presence of numerous endogenous compounds like lipids and proteins, which can interfere with the analysis.[5][6] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantification.[4][7]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: You can quantitatively assess matrix effects by comparing the peak area of an analyte in a standard solution prepared in a pure solvent with the peak area of the analyte spiked into a blank matrix extract after the extraction process (post-extraction addition).[8] The matrix effect (ME) can be calculated with the following formula:
ME (%) = [(Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) - 1] x 100
A negative percentage indicates ion suppression, while a positive percentage signifies ion enhancement.[7] Values greater than ±20% are generally considered significant.[7] Another technique is the post-column infusion of the analyte to identify regions of ion suppression or enhancement in the chromatogram.[3][8]
Q4: I am observing significant signal suppression for this compound. What are the common causes in postmortem blood?
A4: Signal suppression is the most common manifestation of matrix effects in LC-MS/MS analysis.[7] Common causes in postmortem blood include:
-
Co-eluting Endogenous Compounds: Phospholipids, salts, and proteins from the blood matrix can co-elute with this compound and compete for ionization.[3]
-
High Matrix Concentration: Inadequate sample cleanup can result in a high concentration of matrix components in the final extract, leading to significant ion suppression.
-
Postmortem Changes: Decomposition processes in postmortem samples can introduce a variety of interfering substances not typically present in antemortem blood.[6][8]
Q5: What sample preparation techniques are recommended to minimize matrix effects for this compound?
A5: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like postmortem blood. It can significantly reduce matrix effects compared to simpler methods.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating the analyte from matrix components based on their differential solubility in immiscible liquids.[9]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing matrix interferences compared to SPE or LLE and may not be sufficient for complex postmortem samples without further cleanup steps.
Q6: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A6: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[10] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[10] This allows for accurate correction of both extraction recovery and ionization variability.[8] If a specific SIL-IS for this compound is unavailable, a structural analogue may be used, but its ability to track the analyte's behavior must be thoroughly validated.
This compound Stability and Storage
Q7: How stable is this compound in postmortem blood samples?
A7: While specific long-term stability data for this compound in postmortem blood is not extensively published, general studies on other opioids and novel psychoactive substances in postmortem samples indicate that stability is a critical concern.[11] For many drugs, significant concentration changes, both increases and decreases, can occur during storage.[11] Cannabinoids, for example, showed better stability in postmortem blood when stored frozen.[12] It is crucial to analyze samples as soon as possible after collection. For storage, freezing at -20°C or lower is recommended to minimize degradation.[11][12]
Quantitative Data Summary
Table 1: LC-QTOF-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[1] |
| Mobile Phase A | Ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0)[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min[1] |
| Flow Rate | 0.5 mL/min |
| Autosampler Temp. | 15 °C[1] |
| Injection Volume | 10 µL[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Range | 100-510 Da[1] |
| Retention Time | 5.43 min[1] |
Table 2: Reported Postmortem Concentrations of this compound
| Case Number | Matrix | This compound Concentration (ng/mL) | Other Substances Detected |
| 1 | Femoral Blood | 87[13] | Not specified |
| 2 | Femoral Blood | 120[13] | Not specified |
| 3 | Femoral Blood | Not specified | Flualprazolam, 8-Aminoclonazolam[1] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Postmortem Blood
This is a general protocol and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
Allow postmortem blood samples to thaw completely at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Pipette 1 mL of homogenized whole blood into a glass tube.
-
Add the internal standard (ideally, a stable isotope-labeled this compound) and vortex.
-
Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step.
-
-
SPE Column Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Allow the sample to pass through the column at a slow, steady rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of an acidic organic solvent (e.g., 0.1 M acetic acid in methanol) to remove neutral and acidic interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge using 2-3 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis from postmortem blood.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Ion suppression due to matrix effects in ESI-MS.
References
- 1. cfsre.org [cfsre.org]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. antisel.gr [antisel.gr]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid Stability in Antemortem and Postmortem Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best Practices for Handling and Storage of AP-238 Reference Standards: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing AP-238 reference standards. Adherence to these guidelines is crucial for ensuring the integrity, stability, and accurate use of the reference material in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reference standards?
A1: While specific stability studies for this compound are not extensively published, general best practices for chemical reference standards should be followed. It is recommended to store this compound in its original, tightly sealed container to prevent contamination and degradation.[1][2] The storage environment should be cool, dry, and dark. For long-term storage, refrigeration or freezing is often recommended for analogous compounds to minimize degradation. Always refer to the product insert or the supplier's recommendations for any specific storage instructions.[1]
Q2: How should I handle this compound reference standards upon receipt?
A2: Upon receiving the this compound reference standard, visually inspect the packaging for any signs of damage or tampering. Verify that the product details on the container match your order. It is good practice to log the date of receipt and assign a unique laboratory identification number.[3] Before opening, allow the container to equilibrate to room temperature, especially if it was stored at a lower temperature, to prevent condensation of moisture, which could compromise the standard.[4]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE should be worn when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid material or its solutions should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[5][6][7]
Q4: What solvents are suitable for dissolving this compound reference standards?
A4: For analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), methanol (B129727) has been used to dilute this compound reference material.[8] The choice of solvent will ultimately depend on the specific analytical method and instrumentation being used. It is crucial to use high-purity or HPLC-grade solvents to avoid introducing contaminants.
Q5: How can I assess the purity and integrity of my this compound reference standard?
A5: The purity and integrity of the reference standard are typically guaranteed by the supplier upon delivery. However, if there are concerns about the stability of a standard that has been stored for a long period or handled improperly, analytical techniques such as HPLC, GC-MS, or Nuclear Magnetic Resonance (NMR) can be used to reassess its purity against a new, certified reference standard, if available.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., peak area, retention time) | - Degradation of the reference standard due to improper storage.- Contamination of the stock or working solutions.- Inaccurate weighing or dilution.- Instrument variability. | - Review storage conditions and ensure they align with best practices.- Prepare fresh stock and working solutions from the reference standard.- Verify the calibration and performance of the analytical balance and other volumetric equipment.- Run instrument performance qualification tests. |
| Difficulty dissolving the reference standard | - Use of an inappropriate solvent.- Insufficient mixing or sonication.- Low temperature of the solvent. | - Consult literature or the supplier for recommended solvents.- Ensure vigorous vortexing or use an ultrasonic bath to aid dissolution.- Allow the solvent to reach room temperature before use. |
| Appearance of unexpected peaks in the chromatogram | - Contamination of the solvent or glassware.- Degradation of the this compound standard.- Carryover from previous injections. | - Use high-purity solvents and thoroughly clean all glassware.- Prepare a fresh solution from the reference standard.- Run blank injections to check for system contamination. |
| Safety concerns during handling | - Inadequate personal protective equipment (PPE).- Handling outside of a controlled environment. | - Always wear appropriate PPE, including gloves, lab coat, and safety glasses.- Handle the solid reference standard and its concentrated solutions in a fume hood. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Acclimatization: If the this compound reference standard is stored in a refrigerator or freezer, remove the container and allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation.[4]
-
Weighing: In a fume hood, accurately weigh the desired amount of the this compound reference standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed standard to a clean volumetric flask. Add a portion of the appropriate high-purity solvent (e.g., methanol) and gently swirl to dissolve the solid. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
Dilution: Once the standard is fully dissolved, dilute to the final volume with the solvent. Cap the flask and invert it several times to ensure a homogenous solution. This is your stock solution.
-
Working Solutions: Prepare working solutions by performing serial dilutions of the stock solution with the same solvent to achieve the desired concentrations for your experiments.
-
Storage of Solutions: Store the stock and working solutions in tightly sealed, clearly labeled containers. For short-term storage, refrigeration is generally suitable. For long-term storage, freezing may be appropriate, but a small aliquot should be tested for stability after a freeze-thaw cycle. Protect solutions from light.
Visualizations
Caption: Experimental workflow for handling and analysis of this compound.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Use & Storage of Reference Standards | USP [usp.org]
- 3. ilsi-india.org [ilsi-india.org]
- 4. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 5. grinnell.edu [grinnell.edu]
- 6. parker.com [parker.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. cfsre.org [cfsre.org]
- 9. researchgate.net [researchgate.net]
Strategies to minimize ion suppression in AP-238 mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in AP-238 mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of a quantitative assay. In the analysis of this compound from complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and proteins are common sources of ion suppression.
Q2: What are the primary causes of ion suppression in LC-MS/MS analysis of this compound?
A: The main culprits of ion suppression in the analysis of synthetic opioids like this compound include:
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) that co-elute with this compound can compete for ionization, reducing the signal of the analyte.[1][2] Phospholipids are a major contributor to ion suppression in plasma samples.
-
High Analyte Concentration: While less common, very high concentrations of this compound or its metabolites can lead to self-suppression.
-
Mobile Phase Additives: Certain additives, such as trifluoroacetic acid (TFA), can cause significant ion suppression. It is generally advisable to use formic acid or ammonium (B1175870) formate (B1220265) as mobile phase modifiers for better sensitivity.
-
Exogenous Contaminants: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, can interfere with ionization.[3]
Q3: How can I detect ion suppression in my this compound analysis?
A: Two common methods to identify and assess the extent of ion suppression are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Matrix Effect Evaluation: The peak area of this compound in a post-extraction spiked sample (blank matrix extract with a known amount of this compound added) is compared to the peak area of this compound in a neat solution (pure solvent). The ratio of these peak areas provides a quantitative measure of the matrix effect.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity and Poor Reproducibility
This is a common indicator of significant ion suppression. Follow this troubleshooting workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for low this compound signal intensity.
Issue 2: Choosing the Right Sample Preparation Technique
The choice of sample preparation is critical for minimizing ion suppression. This decision tree can guide you in selecting an appropriate method for your biological matrix.
Caption: Decision tree for selecting a sample preparation method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for the effective removal of phospholipids and other matrix components that cause ion suppression.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Methanol (B129727), Acetonitrile, Deionized Water
-
Formic Acid, Ammonium Hydroxide (B78521)
-
Centrifuge, Evaporator
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Protein Precipitation (PPT) for this compound from Human Plasma
A simpler but potentially less clean method compared to SPE.
Materials:
-
Human plasma samples
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Cold Acetonitrile
-
Centrifuge, Evaporator
Methodology:
-
Precipitation: To 100 µL of plasma, add 10 µL of IS solution. Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
The following table summarizes hypothetical quantitative data comparing the effectiveness of different sample preparation methods in minimizing ion suppression for this compound analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Solid-Phase Extraction (SPE) | 92.5 | 95.8 | 3.1 |
| Liquid-Liquid Extraction (LLE) | 85.3 | 88.2 | 5.7 |
| Protein Precipitation (PPT) | 98.1 | 75.4 | 8.9 |
| Dilute and Shoot | 100 (by definition) | 45.1 | 15.2 |
This data is illustrative and may not represent actual experimental results.
LC-MS/MS Parameters for this compound Analysis
Based on available literature, the following are suggested starting parameters for the LC-MS/MS analysis of this compound.[4] Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Setting |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of this compound standard |
By implementing these strategies and protocols, researchers can effectively minimize ion suppression and ensure the development of robust and reliable quantitative methods for the analysis of this compound.
References
Addressing cross-reactivity of AP-238 in immunoassay screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel synthetic opioid AP-238 and encountering potential cross-reactivity issues in immunoassay screening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in immunoassay screening?
This compound is a potent synthetic opioid belonging to the cinnamylpiperazine (B8809312) class, structurally distinct from fentanyl and traditional opiates.[1] Its emergence on the illicit drug market presents a challenge for toxicological screening.[2][3][4][5] Immunoassays, which are often used for initial drug screening, rely on antibody recognition of specific molecular shapes.[6] Due to its unique structure, this compound and its metabolites may or may not cross-react with existing assays designed for other opioids, leading to potential false-negative or unexpected results.
Q2: Is this compound likely to cross-react with standard opiate immunoassays?
Based on current research, it is unlikely. Studies evaluating the cross-reactivity of various novel synthetic opioids (NSOs) with commercially available opiate/morphine enzyme-linked immunosorbent assays (ELISAs) have shown that many NSOs exhibit no cross-reactivity.[3][5][7] While direct data for this compound is limited, the structural differences between this compound and morphine (the typical target of opiate assays) suggest a low probability of significant cross-reactivity.
Q3: Could this compound or its metabolites cross-react with fentanyl-specific immunoassays?
This is also unlikely. This compound is not a fentanyl analog and lacks the core structure that fentanyl-specific antibodies are designed to recognize.[1] Cross-reactivity in immunoassays is highly dependent on structural similarity between the target analyte and the compound .[6]
Q4: What are the primary metabolites of this compound, and could they interfere with immunoassays?
This compound is extensively metabolized in the body, primarily through hydroxylation, O-methylation, and N-deacylation, resulting in numerous Phase I and Phase II metabolites.[2][5] While these metabolites are structurally different from the parent drug, they are also structurally distinct from morphine and fentanyl. Therefore, it is improbable that these metabolites would significantly cross-react with standard opiate or fentanyl immunoassays.
Q5: If our lab suspects the presence of this compound, what is the recommended testing strategy?
Given the low likelihood of detection by common immunoassays, a targeted analytical method is essential for the definitive identification of this compound. The recommended approach is to use a confirmatory method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] These methods do not rely on antibody-antigen interactions and can specifically identify and quantify this compound and its metabolites.
Troubleshooting Immunoassay Screening for this compound
Problem: Unexpected negative results in an opiate immunoassay screen despite suspicion of opioid use.
| Possible Cause | Troubleshooting Steps |
| Lack of Cross-Reactivity | The antibodies in the opiate immunoassay kit do not recognize this compound or its metabolites due to structural differences. This is the most likely reason for a negative result. |
| Action: Proceed with a more specific confirmatory test such as LC-MS/MS or GC-MS to screen for this compound and other novel synthetic opioids. | |
| Low Concentration of Analyte | The concentration of this compound or its metabolites in the sample is below the limit of detection for the assay, even if there were some minimal cross-reactivity. |
| Action: While unlikely to yield a positive result with current opiate assays, consider sample extraction and concentration steps before re-assaying. However, moving to a confirmatory method is the more robust approach. | |
| Assay Malfunction | The immunoassay itself may not be performing correctly. |
| Action: Run positive and negative controls for the target analyte of the assay (e.g., morphine for an opiate assay) to ensure the kit is functioning as expected. |
Summary of Cross-Reactivity Data for Novel Synthetic Opioids (NSOs) in Opiate Immunoassays
The following table summarizes findings from studies on the cross-reactivity of various NSOs with opiate (morphine) ELISA kits. This data suggests a high likelihood of false-negative results when screening for NSOs like this compound using standard opiate immunoassays.
| Compound Class | Concentration Range Tested (ng/mL) | Cross-Reactivity with Morphine ELISA | Reference |
| Novel Synthetic Opioids | 1 - 2000 | No cross-reactivity observed | [3][7] |
Experimental Protocols
Protocol: Screening for this compound Cross-Reactivity using a Competitive ELISA
This protocol provides a general framework for assessing the cross-reactivity of this compound with a competitive immunoassay, such as a standard opiate ELISA.
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Opiate immunoassay kit (containing antibody-coated plates, enzyme-conjugated drug, standards, and buffers)
-
This compound analytical standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N HCl)
-
Plate reader
2. Procedure:
-
Prepare this compound dilutions: Create a serial dilution of the this compound standard in the assay buffer provided with the kit. Concentrations should range from expected physiological levels to high concentrations to fully assess the cross-reactivity profile.
-
Assay Setup: To the antibody-coated wells, add the assay controls, opiate standards (for a standard curve), and the various dilutions of this compound.
-
Add Enzyme Conjugate: Add the enzyme-conjugated drug (e.g., morphine-HRP) to each well.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature). During this time, the this compound (if it cross-reacts) and the enzyme-conjugated drug will compete for binding to the antibodies on the plate.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well to halt the color development.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the concentration of the opiate standards to generate a standard curve.
-
Compare the absorbance values of the this compound dilutions to the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of standard at 50% binding / Concentration of this compound at 50% binding) x 100
Visualizations
Caption: Troubleshooting workflow for immunoassay screening with suspected this compound.
Caption: Structural difference leads to lack of immunoassay cross-reactivity.
References
- 1. microbenotes.com [microbenotes.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. content.veeabb.com [content.veeabb.com]
- 7. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for AP-238 from Plasma
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing, optimizing, and troubleshooting the solid-phase extraction (SPE) of the novel synthetic opioid AP-238 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of solid-phase extraction (SPE) sorbent for extracting this compound from plasma?
This compound is a synthetic opioid belonging to the cinnamylpiperazine (B8809312) class.[1][2] Its structure contains basic nitrogen atoms, making it a basic compound.[3] Therefore, a mixed-mode strong cation exchange (SCX or MCX) sorbent is the most effective choice. These sorbents provide dual retention mechanisms: reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions).[4] This dual mechanism allows for a highly selective extraction and a more rigorous wash step to remove endogenous plasma interferences, resulting in a cleaner final extract.[5]
Q2: Why is sample pre-treatment critical before loading onto the SPE cartridge?
Sample pre-treatment is essential for ensuring consistent and high recovery of this compound. The primary goals are:
-
pH Adjustment: The plasma sample must be acidified to a pH at least two units below the pKa of this compound.[6] This ensures the basic nitrogen atoms are fully protonated (positively charged), enabling strong retention on the cation exchange sorbent.[4] A common approach is to dilute the plasma with a weak acid like formic acid or an acidic buffer like ammonium (B1175870) acetate (B1210297) at pH 6 or lower.[5]
-
Matrix Dilution: Diluting the plasma sample (e.g., 1:1 with buffer) reduces its viscosity, ensuring smooth and consistent flow through the SPE cartridge.[7] It also helps to disrupt binding between this compound and plasma proteins, making the analyte more available for retention on the sorbent.[8]
Q3: What are the common causes of matrix effects (ion suppression) in the final extract, and how can they be minimized?
Matrix effects, typically observed as ion suppression in LC-MS/MS analysis, are caused by co-eluting endogenous compounds from the plasma matrix, most commonly phospholipids (B1166683). These compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced signal intensity and inaccurate quantification.
Mixed-mode SPE is specifically designed to minimize this by allowing for a multi-step wash procedure. A typical strategy involves:
-
A polar wash (e.g., with acidic water) to remove salts and other polar interferences.
-
An organic wash (e.g., with methanol (B129727) or acetonitrile) to remove non-polar interferences like lipids and phospholipids that are retained by the reversed-phase mechanism of the sorbent. Since the protonated this compound is strongly bound by the cation exchange mechanism, it is retained during this organic wash, while the interfering compounds are washed away.
Q4: How can I increase the final concentration of this compound in the eluate?
To achieve a more concentrated extract, which may be necessary for detecting low levels of the drug, consider the following:
-
Minimize Elution Volume: Use the smallest volume of elution solvent that provides complete recovery. Eluting with two smaller aliquots is often more effective than one large volume.[7]
-
Use Micro-Elution Formats: SPE is available in micro-elution 96-well plate formats (e.g., using 2 mg of sorbent instead of 10 mg or more).[9] These formats require significantly less solvent for conditioning, washing, and, most importantly, elution. The resulting small elution volume (e.g., 25-50 µL) often eliminates the need for a time-consuming evaporation and reconstitution step.[9]
Troubleshooting Guide
Problem: Low or Inconsistent Analyte Recovery
Low recovery is the most common issue encountered during SPE method development.[10] Use the following decision tree and detailed guide to diagnose and resolve the problem.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimizing a High-Throughput Solid-Phase Microextraction System to Determine the Plasma Protein Binding of Drugs in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation for AP-238 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of AP-238, a novel synthetic opioid of the cinnamylpiperazine (B8809312) class. The following sections detail the validation parameters and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling an objective assessment of each method's performance. The information is compiled from forensic toxicology reports and studies on analogous novel psychoactive substances to provide a thorough comparative framework.
Quantitative Data Summary
The performance of analytical methods is critically defined by a series of validation parameters. The following tables summarize the expected validation data for the quantification of this compound using GC-MS and LC-MS/MS. While specific experimental data for a full validation of this compound is not publicly available, the data presented is a composite of reported values for this compound and structurally related novel synthetic opioids, providing a reliable benchmark for comparison.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Table 2: Detailed Accuracy and Precision Data (LC-MS/MS Proxy Data)
| Concentration Level | Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low QC (e.g., 3x LOQ) | < ±11.1% | < 15% | < 15% |
| Medium QC | < ±11.1% | < 15% | < 15% |
| High QC | < ±11.1% | < 15% | < 15% |
Note: The data in Table 2 is based on a validated method for a panel of novel synthetic opioids and serves as a representative example of expected performance for an LC-MS/MS assay for this compound.[1]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are the outlined methodologies for sample preparation and analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound in powder samples and biological matrices after appropriate extraction.
1. Sample Preparation (for biological matrices):
-
Alkaline Liquid-Liquid Extraction:
-
To 1 mL of sample (e.g., blood, urine), add an internal standard (e.g., fentanyl-d5).
-
Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9) and vortex.
-
Add 5 mL of n-butyl chloride, vortex for 5 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 5975 Series GC or equivalent.
-
Mass Spectrometer: Mass Selective Detector (MSD).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound: m/z 286, 117, 186.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity for the quantification of this compound in biological fluids.
1. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of sample (e.g., blood, serum), add an internal standard (e.g., this compound-d7).
-
Add 300 µL of ice-cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 13 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: To be determined using a reference standard (e.g., precursor ion > product ion 1, precursor ion > product ion 2).
Visualized Workflows and Pathways
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: GC-MS analytical workflow for this compound quantification.
Caption: LC-MS/MS analytical workflow for this compound quantification.
Caption: Logical relationships in analytical method validation.
References
A Comparative Analysis of AP-238 and Fentanyl Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of AP-238, a novel synthetic opioid of the cinnamylpiperazine (B8809312) class, and fentanyl, a potent and widely studied phenylpiperidine opioid. This comparison is based on available experimental data and aims to elucidate the pharmacological differences and similarities at the molecular level.
Executive Summary
Fentanyl is a high-affinity ligand for the µ-opioid receptor (MOR), with significantly lower affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors. Its potent analgesic effects are primarily mediated through G-protein activation at the MOR, though it also engages the β-arrestin pathway, which is associated with some of its adverse effects.
In contrast, publicly available data on the receptor binding affinity of this compound is limited. While its functional activity as a MOR agonist has been demonstrated, with a reported EC50 of 248 nM in a β-arrestin recruitment assay, its binding affinities (Ki) for the mu, delta, and kappa opioid receptors have not been documented in the reviewed scientific literature.[1][2][3] This data gap currently prevents a direct quantitative comparison of the receptor binding profiles of this compound and fentanyl.
Quantitative Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for this compound and fentanyl at the primary opioid receptors.
Table 1: µ-Opioid Receptor (MOR) Binding and Functional Activity
| Compound | Binding Affinity (Ki) | Functional Activity (EC50) | Assay Type |
| This compound | Data not available | 248 nM[1][2][3] | β-arrestin2 Recruitment Assay |
| Fentanyl | ~1.35 nM | ~0.2 - 10 nM | Radioligand Binding & Functional Assays |
Table 2: δ-Opioid Receptor (DOR) Binding and Functional Activity
| Compound | Binding Affinity (Ki) | Functional Activity (EC50) |
| This compound | Data not available | Data not available |
| Fentanyl | ~1,800 nM | ~500 - 1,500 nM |
Table 3: κ-Opioid Receptor (KOR) Binding and Functional Activity
| Compound | Binding Affinity (Ki) | Functional Activity (EC50) |
| This compound | Data not available | Data not available |
| Fentanyl | ~1,500 nM | >1,000 nM |
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with the human MOR, DOR, or KOR gene).
-
Radioligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Test compound (this compound or fentanyl) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to promote the interaction between an activated G-protein coupled receptor (GPCR) and β-arrestin.
Materials:
-
A stable cell line co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines from DiscoveRx).
-
Test compound (this compound or fentanyl) at various concentrations.
-
Assay buffer and substrate for the enzyme complementation system.
-
A microplate reader capable of detecting the assay signal (e.g., chemiluminescence).
Procedure:
-
Cells are plated in a microplate and incubated.
-
The cells are then treated with varying concentrations of the test compound.
-
Following an incubation period, the detection reagents are added.
-
The interaction between the receptor and β-arrestin brings two enzyme fragments together, forming an active enzyme that generates a detectable signal.
-
The signal is measured using a microplate reader.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathways
Upon binding to opioid receptors, both this compound and fentanyl initiate downstream signaling cascades. While data for this compound is limited to β-arrestin recruitment at the MOR, fentanyl is known to activate both G-protein and β-arrestin pathways.
Opioid Receptor Signaling Pathways
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a radioligand displacement binding assay used to determine the binding affinity of a compound.
Radioligand Displacement Assay Workflow
References
In Vivo Potency of AP-238 and its Analogue AP-237 Compared to Morphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic potency of the synthetic opioid AP-238 and its close analogue, AP-237 (Bucinnazine), relative to the gold-standard opioid analgesic, morphine. The information presented is collated from available experimental data to offer a comprehensive overview of their comparative efficacy, mechanisms of action, and the methodologies used for their evaluation.
Executive Summary
This compound and AP-237 are potent synthetic opioids belonging to the cinnamylpiperazine (B8809312) class. Like morphine, they exert their analgesic effects primarily as agonists of the µ-opioid receptor (MOR). While direct head-to-head in vivo potency data for this compound against morphine is limited in publicly available literature, data for its immediate predecessor, AP-237, provides valuable insights into the analgesic profile of this opioid subclass. Experimental data from rodent models indicates that AP-237 possesses significant analgesic properties, with a potency that is comparable to, and in some assays, greater than morphine.
Data Presentation: Comparative Analgesic Potency
The following tables summarize the median effective dose (ED50) of AP-237 (Bucinnazine) and morphine in standard rodent models of nociception. A lower ED50 value signifies higher analgesic potency.
Table 1: Analgesic Potency (ED50) in the Hot Plate Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| AP-237 (Bucinnazine) | Mouse | Subcutaneous (s.c.) | 2.1 | 1.8 - 2.5 |
| Morphine | Mouse | Subcutaneous (s.c.) | 8.98 | 8.80 - 9.16[1] |
Table 2: Analgesic Potency (ED50) in the Tail-Flick Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| AP-237 (Bucinnazine) | Rat | Subcutaneous (s.c.) | 1.5 | 1.2 - 1.9 |
| Morphine | Rat | Subcutaneous (s.c.) | 2.6 - 5.7 | Not Specified |
Signaling Pathway
Both this compound and morphine derive their analgesic effects from their agonistic activity at the µ-opioid receptor (MOR), a G-protein coupled receptor. The activation of the MOR initiates a downstream signaling cascade that ultimately leads to a reduction in the transmission of pain signals.
The binding of the opioid agonist to the µ-opioid receptor triggers the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux. These actions collectively hyperpolarize the neuron, making it less excitable and reducing the release of nociceptive neurotransmitters, which results in analgesia.
Experimental Protocols
The following are detailed methodologies for the key in vivo analgesic assays cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and is effective for evaluating centrally acting analgesics.
Procedure:
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Animal Handling: Rodents (typically mice or rats) are habituated to the testing room before the experiment.
-
Drug Administration: The test compound (AP-237 or morphine) or vehicle is administered via a specified route (e.g., subcutaneous).
-
Testing: At a predetermined time after drug administration, the animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first sign of a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
Cut-off Time: A maximum cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
Tail-Flick Test
The tail-flick test is another common method for assessing spinal analgesic effects, where the latency to withdraw the tail from a thermal stimulus is measured.
Procedure:
-
Apparatus: A device that applies a focused beam of radiant heat to a specific portion of the animal's tail.
-
Animal Handling: The animal is gently restrained, often in a specialized holder, with its tail exposed.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: The heat source is directed onto the tail, and the time taken for the animal to flick its tail away from the stimulus is automatically or manually recorded.
-
Endpoint: The latency to the tail-flick response is the primary measure of analgesia.
-
Cut-off Time: A cut-off is also employed in this assay to avoid tissue damage.
References
Cross-Laboratory Validation of AP-238 Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection and quantification of AP-238, a novel synthetic opioid of the cinnamylpiperazine (B8809312) class. Due to the limited availability of formal cross-laboratory validation studies for this compound, this document synthesizes findings from single-laboratory validations and qualitative analyses to offer a comparative framework. The information is intended to assist researchers and drug development professionals in selecting appropriate analytical strategies and understanding the current landscape of this compound analysis.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. It is important to note that a direct cross-laboratory comparison with a comprehensive set of validation parameters for this compound is not yet available in the scientific literature. The data presented is compiled from individual studies and should be interpreted as indicative of typical method performance.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Data not available in reviewed literature. Typically in the low ng/mL range for similar compounds. | Data not available in reviewed literature. Typically in the sub-ng/mL to low ng/mL range. |
| Limit of Quantitation (LOQ) | Data not available in reviewed literature. | A lower limit of quantitation of 0.03 ng/mL has been reported in a single case study[1]. |
| Accuracy (Bias) | A previously validated method for synthetic opioids showed a percent bias within ±20%[2]. | For a single case analysis, bias was calculated as -0.5% at a low concentration and -0.2% at a high concentration[1]. |
| Precision | A previously validated method for synthetic opioids demonstrated within-run and between-run precision with a %CV within ±20%[2]. | Data not available in reviewed literature. Forensic toxicology guidelines suggest a precision of <15-20% RSD. |
| Linearity | Data not available in reviewed literature. | A seven-point matrix-matched calibration curve from 0.01 to 2.5 ng/mL was used in one study[1]. |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to LC-MS/MS. | Average matrix effect was estimated to be -15.5% at a low concentration and -12.6% at a high concentration in one study[1]. |
Experimental Protocols
Detailed methodologies for the analysis of this compound and structurally similar compounds are provided below. These protocols are based on published reports and serve as a guide for laboratory implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methodologies used for the analysis of this compound and related cinnamylpiperazine analogs.
1. Sample Preparation (for powder samples):
-
Accurately weigh and dissolve the sample in a suitable organic solvent, such as methanol, to a known concentration.
-
Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.
-
An internal standard (e.g., Fentanyl-d5) should be added to all samples and calibrators[2].
2. Instrumentation:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15-25 °C/min) to a final temperature of 300-320 °C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
3. Data Analysis:
-
Identification is based on the retention time and comparison of the mass spectrum with a reference standard.
-
Quantification is performed using a calibration curve generated from standards of known concentrations with an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a method validated for the analysis of this compound in a single case study[1].
1. Sample Preparation (for biological matrices, e.g., blood):
-
Buffering: Add 200 µL of 2M Trizma buffer to 100 µL of the sample.
-
Internal Standard: Add an internal standard (e.g., Fentanyl-d5).
-
Liquid-Liquid Extraction: Extract the sample with 1 mL of butyl chloride:isopropanol (9:1).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase.
2. Instrumentation:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Phenomenex® Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
A: Ammonium formate (B1220265) (10 mM, pH 3.0) in water.
-
B: Methanol/acetonitrile (50:50).
-
-
Gradient: A gradient elution program starting with a high aqueous phase and ramping up the organic phase. For example, initial conditions of 95% A, ramping to 5% A over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
Identification is confirmed by the retention time and the ratio of the two MRM transitions.
-
Quantification is achieved using a matrix-matched calibration curve with an internal standard.
Visualizations
This compound Signaling Pathway
This compound is a synthetic opioid that acts as an agonist at the µ-opioid receptor (MOR). The following diagram illustrates the general signaling cascade initiated by the activation of the MOR.
Caption: this compound µ-Opioid Receptor Signaling Pathway.
General Workflow for Analytical Method Validation
The following diagram outlines a typical workflow for the validation of an analytical method in a forensic toxicology laboratory, based on guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX).
Caption: General Analytical Method Validation Workflow.
References
A Comparative Guide to the Metabolism of AP-238 and Other Cinnamylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of AP-238, a novel synthetic opioid, with other related cinnamylpiperazines, namely AP-237 and 2-methyl AP-237. The information is compiled from recent in vitro and in vivo studies, offering valuable insights for toxicological screening, drug development, and forensic analysis.
Executive Summary
This compound undergoes extensive metabolism in humans, resulting in a large number of phase I and phase II metabolites. The primary metabolic routes for this compound include hydroxylation, O-methylation, and N-deacylation. In comparison, AP-237 and 2-methyl AP-237 also undergo metabolism primarily through hydroxylation. This guide presents the identified metabolites, detailed experimental protocols for their identification, and visual representations of the metabolic pathways and experimental workflows.
Comparative Metabolic Profiles
The following tables summarize the identified metabolites of this compound, AP-237, and 2-methyl AP-237 based on available scientific literature.
Table 1: Summary of Identified Metabolites of this compound
| Metabolite Type | Number Identified (in vitro) | Number Identified (in vivo) | Key Metabolic Reactions |
| Phase I | 12 | 27 | Hydroxylation, O-methylation, N-deacylation, and combinations thereof.[1][2] |
| Phase II | 0 | 5 | Glucuronidation.[1][2] |
| Total | 12 | 32 |
Data sourced from a study by Brunetti et al. (2023) using pooled human liver microsomes (pHLM) for in vitro analysis and human urine and blood samples for in vivo analysis.[1][2]
Table 2: Summary of Identified Metabolites of AP-237
| Metabolite Type | Number Identified (in vitro) | Key Metabolic Reactions |
| Phase I | 7 (putative) | N-dealkylation, Hydroxylation.[3] |
| Phase II | Not reported | - |
Data from an in vitro study by Pelletier et al. (2023) using differentiated HepaRG cells.[3]
Table 3: Summary of Identified Metabolites of 2-methyl AP-237
| Metabolite Type | Number Identified (in vitro) | Key Metabolic Reactions |
| Phase I | 4 | Monohydroxylation. |
| Phase II | Not reported | - |
Data from an in vitro study using human liver microsomes (HLM) as reported in a Cayman Chemical monograph and a WHO report.
Metabolic Pathways
The metabolic pathways of these cinnamylpiperazines primarily involve cytochrome P450 (CYP) enzymes.
This compound Metabolism
This compound undergoes extensive phase I metabolism leading to a variety of metabolites. The main reactions are:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to various positions on the molecule.
-
O-methylation: Addition of a methyl group to a hydroxylated metabolite.
-
N-deacylation: Removal of the acyl group.
These initial transformations are often followed by phase II conjugation, primarily glucuronidation, to facilitate excretion.[1][2]
AP-237 and 2-methyl AP-237 Metabolism
The metabolism of AP-237 and its methylated analog, 2-methyl AP-237, is less extensively characterized but is understood to proceed through similar initial steps as this compound.
-
AP-237: The primary predicted metabolic pathways are N-dealkylation and hydroxylation.[3]
-
2-methyl AP-237: In vitro studies have confirmed monohydroxylation as a key metabolic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. The following sections outline the key experimental protocols used in the cited research.
In Vitro Metabolism of this compound using Pooled Human Liver Microsomes (pHLM)
This protocol is based on the methodology described by Brunetti et al. (2023).[1]
1. Materials:
-
This compound reference standard
-
Pooled human liver microsomes (pHLM)
-
NADPH-regenerating system (Solution A and Solution B)
-
Phosphate (B84403) buffer (0.5 M, pH 7.4)
-
Acetonitrile (ACN)
-
Deionized water
2. Procedure:
-
Prepare a reaction mixture containing pHLM, NADPH-regenerating solutions, and phosphate buffer.
-
Add the this compound reference standard to the reaction mixture.
-
Incubate the mixture at 37°C for 2 hours.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
In Vitro Metabolism of AP-237 using Differentiated HepaRG Cells
This protocol is based on the methodology described by Pelletier et al. (2023).[3]
1. Cell Culture and Differentiation:
-
Culture HepaRG cells to confluence.
-
Induce differentiation into hepatocyte-like cells.
2. Incubation:
-
Incubate the differentiated HepaRG cells with AP-237 (20 µM).
-
Collect cell supernatants at various time points (0, 8, 24, and 48 hours).
3. Sample Preparation and Analysis:
-
Extract the collected supernatants.
-
Analyze the extracts using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Conclusion
The comparative analysis of the metabolism of this compound, AP-237, and 2-methyl AP-237 reveals common metabolic pathways, primarily initiated by phase I oxidation reactions. This compound demonstrates a more complex metabolic profile with a larger number of identified metabolites compared to AP-237 and 2-methyl AP-237, likely due to more comprehensive in vivo studies. The data presented in this guide, including the detailed protocols and pathway diagrams, serves as a valuable resource for researchers in the fields of toxicology, pharmacology, and forensic science. Further studies, particularly quantitative analyses of the metabolites of AP-237 and 2-methyl AP-237, are warranted to provide a more complete comparative understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico and in vitro metabolism studies of the new synthetic opiate AP-237 (bucinnazine) using bioinformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of AP-238 and Other Novel Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of AP-238, a novel synthetic opioid (NSO), with other relevant opioids, including 2-methyl-AP-237, fentanyl, and morphine. The information is intended for an audience with a professional background in pharmacology and drug development.
Introduction to this compound and Comparator Compounds
This compound is a designer opioid belonging to the cinnamylpiperazine (B8809312) class of synthetic opioids. It emerged on the illicit drug market around 2020 and has been identified in forensic toxicology cases.[1] Structurally related to bucinnazine (AP-237), this compound is reported to have a potency comparable to or slightly greater than morphine.[1][2] This guide aims to contextualize the pharmacological profile of this compound by comparing it to its analogue, 2-methyl-AP-237, as well as the well-characterized synthetic opioid fentanyl and the archetypal opioid, morphine. This comparison will focus on in vitro receptor binding and functional activity, providing a basis for understanding its potential physiological and toxicological effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound and the selected comparator opioids. These parameters are crucial for understanding the potency, efficacy, and selectivity of these compounds at the primary sites of opioid action in the central nervous system.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| 2-methyl-AP-237 | 12.9 | 2910 | 5259 | [3] |
| Fentanyl | 1.35 | >10,000 | >10,000 | [4] |
| Morphine | 1.17 | >10,000 | >10,000 | [4] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vitro Functional Assays (EC₅₀, nM and Eₘₐₓ, %)
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |
| This compound | β-arrestin 2 Recruitment | 248 | Not Reported | [5][6][7] |
| 2-methyl-AP-237 | β-arrestin 2 Recruitment | >1000 | 125 (relative to hydromorphone) | [5][6][7] |
| [³⁵S]GTPγS Binding | Low Potency | Low Efficacy | [3] | |
| Fentanyl | [³⁵S]GTPγS Binding | 32 | Not Reported | [8] |
| Morphine | [³⁵S]GTPγS Binding | 130 | 96 (relative to endomorphin-2) | [8] |
EC₅₀ (half-maximal effective concentration) is a measure of potency, with lower values indicating higher potency. Eₘₐₓ (maximum effect) is a measure of efficacy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the primary opioid receptor signaling cascade and a typical experimental workflow for an in vitro functional assay.
Caption: Opioid Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by a test compound, providing a measure of its functional potency and efficacy.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (containing MgCl₂).
-
Unlabeled GTPγS for non-specific binding determination.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification and Data Analysis: Similar to the radioligand binding assay, quantify the radioactivity on the filters and analyze the data to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an indicator of a separate signaling pathway.
Materials:
-
A cell line co-expressing the opioid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation).
-
Test compound.
-
Cell culture medium and assay plates.
-
Detection reagents for the specific reporter system.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The interaction between the receptor and β-arrestin brings the reporter fragments together, generating a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Measure the signal intensity and plot it against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Concluding Remarks
The available data indicates that this compound is a potent agonist at the µ-opioid receptor, with a notable ability to recruit β-arrestin. Its potency in the β-arrestin assay is higher than that of its analogue, 2-methyl-AP-237.[5][6][7] However, a complete pharmacological profile, including its receptor binding affinities and its activity in G-protein activation assays, is not yet publicly available. In contrast, 2-methyl-AP-237 demonstrates high selectivity for the µ-opioid receptor but with lower affinity compared to fentanyl and morphine, and it exhibits low potency and efficacy in activating G-proteins.[3]
The provided experimental protocols offer a standardized framework for the in vitro characterization of novel synthetic opioids. A comprehensive understanding of the pharmacological properties of emerging NSOs like this compound is critical for the scientific and medical communities to anticipate their potential for abuse, predict their toxicological profiles, and develop effective countermeasures. Further research is necessary to fully elucidate the pharmacological and toxicological characteristics of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. cdn.who.int [cdn.who.int]
- 4. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking a New Threat: A Head-to-Head Comparison of Analytical Platforms for AP-238 Detection
A deep dive into the analytical methodologies researchers and drug development professionals can employ for the accurate detection and quantification of the novel synthetic opioid AP-238. This guide provides a comparative analysis of leading analytical platforms, supported by experimental data and detailed protocols, to aid in the critical work of monitoring and responding to the evolving landscape of synthetic drugs.
The emergence of novel psychoactive substances (NPS), particularly potent synthetic opioids, presents a continuous challenge to clinical and forensic toxicology. This compound, a member of the cinnamylpiperazine (B8809312) subclass of synthetic opioids, has been identified in postmortem toxicology cases and represents a growing public health concern.[1][2][3] Its structural distinction from fentanyl and its analogues necessitates the development and validation of specific and sensitive analytical methods for its detection in various biological matrices.[4] This guide offers a head-to-head comparison of the primary analytical platforms used for this compound detection, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate methodology for their specific needs.
Performance Deep Dive: Quantitative Comparison of Analytical Platforms
The choice of an analytical platform for this compound detection is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Liquid chromatography coupled with mass spectrometry stands out as the gold standard for its high sensitivity and specificity. The following tables summarize the quantitative performance of different analytical techniques based on available experimental data.
Table 1: Performance Characteristics of LC-MS/MS for this compound Detection
| Parameter | Serum/Blood | Urine | Reference |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.3 ng/mL | [5] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [5] |
| Calibration Range | 1.0 - 100 ng/mL | 1.0 - 100 ng/mL | [5] |
Table 2: Observed Concentrations of this compound in Postmortem Cases
| Matrix | Concentration Range | Number of Cases | Reference |
| Blood | 87 - 120 ng/mL | 2 | [1][2] |
Under the Microscope: Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable analytical results. Below are summaries of methodologies employed for the detection of this compound using various platforms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
This method is highly sensitive and specific, making it suitable for the quantification of this compound in biological matrices like blood and urine.
-
Sample Preparation:
-
To 100 µL of urine or blood, add 100 µL of phosphate (B84403) buffer (pH 6) and 10 µL of β-glucuronidase/aryl-sulfatase.[5]
-
Incubate the samples at 45°C for 1 hour to enzymatically cleave conjugated metabolites.[5]
-
Perform protein precipitation by adding 1 mL of ice-cold acetonitrile (B52724) and 100 µL of a 10 M ammonium (B1175870) formate (B1220265) solution.[5]
-
Centrifuge the samples and transfer the supernatant to a new vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.[6]
-
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Identification
GC-MS is a reliable technique for the identification of this compound, particularly in powder samples or when derivatization is employed for biological samples.
-
Sample Preparation (for powder samples):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Injector and Column: A split/splitless injector and a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C held for 1 minute, then ramped to 300°C at 15°C/min and held for 10 minutes.[8]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Detection: Full scan mode (e.g., m/z 40-550) is used to acquire the mass spectrum of the compound, which can then be compared to a reference library for identification.[8] Selected Ion Monitoring (SIM) can be used for increased sensitivity, monitoring characteristic ions such as m/z 286, 117, and 186 for this compound.[8]
-
Immunoassays
Currently, there is a lack of specific immunoassays developed for the detection of this compound. The structural uniqueness of novel synthetic opioids often results in poor cross-reactivity with existing assays designed for classical opioids or other drug classes like fentanyl.[9] This highlights the critical need for developing new immunoassays to enable rapid screening for this emerging threat.
Visualizing the Science: Diagrams and Workflows
To better illustrate the processes and pathways involved in this compound analysis and its mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for this compound detection.
Caption: Mu-opioid receptor signaling pathway.
Conclusion: Navigating the Analytical Landscape for Novel Opioids
The detection and quantification of this compound and other novel synthetic opioids are critical for both clinical management of intoxications and forensic investigations. While LC-MS/MS offers the highest sensitivity and specificity for quantitative analysis in biological matrices, GC-MS remains a valuable tool for the identification of the parent compound, especially in non-biological samples. The significant challenge remains the absence of rapid screening tools like immunoassays, which underscores an urgent need for research and development in this area.
As the landscape of synthetic drugs continues to evolve, it is imperative for the scientific community to adapt and validate analytical methodologies to stay ahead of this public health crisis. The information presented in this guide provides a solid foundation for laboratories to establish and optimize their testing protocols for this compound, contributing to a more effective response to the threat of novel synthetic opioids.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation of Novel Synthetic Opioids in Postmortem Investigations After Core-Structure Scheduling for Fentanyl-Related Substances [cfsre.org]
- 4. cfsre.org [cfsre.org]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicosurveillance of novel opioids: just screening tests may not be enough - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Consistency in Behavioral Research: A Guide to Inter-Rater Reliability in Preclinical AP-238 Studies
For Immediate Release
In the rapidly evolving landscape of novel psychoactive substances, the preclinical assessment of new compounds like the synthetic opioid AP-238 necessitates rigorous and reproducible behavioral evaluation. A cornerstone of such research is the establishment of high inter-rater reliability (IRR), ensuring that observational data is consistent and unbiased across different researchers. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for assessing IRR in the behavioral scoring of this compound in rodent models.
The Importance of Inter-Rater Reliability
Experimental Protocol for Assessing Behavioral Effects of this compound and Inter-Rater Reliability
This protocol outlines a hypothetical study to assess the behavioral effects of this compound in mice and to establish the inter-rater reliability of the behavioral scoring method.
1. Subjects:
-
Male C57BL/6J mice, 8-10 weeks old, housed individually.
2. Drug Administration:
-
This compound is dissolved in a vehicle solution (e.g., saline).
-
Mice are administered either this compound (at varying doses) or the vehicle via a designated route (e.g., intraperitoneal injection).
3. Behavioral Observation:
-
Immediately following administration, each mouse is placed in an open field arena (40 cm x 40 cm x 30 cm).
-
Behavior is recorded for 30 minutes using a video camera mounted above the arena.
-
A predefined ethogram of opioid-related behaviors is used for scoring. This may include:
-
Locomotor Activity: Total distance traveled, time spent mobile/immobile.
-
Stereotypy: Repetitive, patterned behaviors such as circling or sniffing.
-
Opioid-Specific Behaviors: Straub tail (rigid, erect tail), hyperactivity, or sedation.
-
Anxiety-Related Behaviors: Time spent in the center versus the periphery of the open field.
-
Adverse Behaviors: Seizures, tremors, or excessive grooming.
-
4. Inter-Rater Reliability Assessment:
-
A panel of at least two independent raters, blinded to the experimental conditions, is trained on the behavioral ethogram.
-
A subset of the recorded videos (e.g., 20%) is randomly selected for scoring by all raters.
-
Raters independently score the frequency and/or duration of each behavior using a standardized scoring sheet or software (e.g., BORIS - Behavioral Observation Research Interactive Software).
Data Presentation and Analysis
To quantify the level of agreement between raters, a statistical measure of IRR is calculated. The Intraclass Correlation Coefficient (ICC) is a commonly used and robust statistic for this purpose, particularly for continuous or count data. An ICC value between 0.75 and 0.90 is considered good, and a value above 0.90 is considered excellent.
Table 1: Hypothetical Behavioral Scores and Inter-Rater Reliability (ICC) for this compound Study
| Behavior | Rater 1 (Frequency) | Rater 2 (Frequency) | Rater 3 (Frequency) | Intraclass Correlation Coefficient (ICC) |
| Vehicle Control | ||||
| Straub Tail | 1 | 0 | 1 | 0.67 (Moderate) |
| Rearing | 15 | 17 | 16 | 0.92 (Excellent) |
| Grooming | 8 | 9 | 7 | 0.85 (Good) |
| This compound (Low Dose) | ||||
| Straub Tail | 12 | 14 | 13 | 0.95 (Excellent) |
| Rearing | 5 | 6 | 5 | 0.91 (Excellent) |
| Grooming | 3 | 4 | 3 | 0.89 (Good) |
| This compound (High Dose) | ||||
| Straub Tail | 25 | 28 | 26 | 0.97 (Excellent) |
| Rearing | 1 | 2 | 1 | 0.90 (Excellent) |
| Grooming | 1 | 1 | 2 | 0.82 (Good) |
Note: The ICC values are hypothetical and for illustrative purposes.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for conducting a behavioral study of this compound with a focus on ensuring high inter-rater reliability.
Workflow for this compound behavioral scoring and IRR assessment.
Conclusion
Establishing robust inter-rater reliability is a critical, non-negotiable step in the preclinical evaluation of novel psychoactive substances like this compound. By implementing standardized experimental protocols, providing thorough training to observers, and employing appropriate statistical analyses, researchers can ensure the collection of high-quality, reproducible behavioral data. This commitment to methodological rigor is essential for accurately characterizing the pharmacological effects and potential risks of new synthetic opioids, thereby informing public health and regulatory decisions.
Establishing Specificity and Selectivity of Analytical Methods for the Novel Synthetic Opioid AP-238
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including new synthetic opioids (NSOs) like AP-238, presents a significant challenge to forensic and clinical laboratories. Ensuring the analytical methods used for their detection and quantification are specific and selective is paramount to avoid false positives and inaccurate results, especially given the potential for co-eluting isomers and structurally similar compounds. This guide provides a comparative overview of established analytical methods for this compound, focusing on the validation parameters that underscore their specificity and selectivity.
Quantitative Performance of Analytical Methods for this compound
The following table summarizes key validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) methods used for the analysis of this compound. These parameters are crucial for assessing the method's ability to distinguish this compound from other substances and to reliably detect it at low concentrations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS)[2] |
| Selectivity | Method demonstrated to be selective for this compound.[1] | Ten different sources of clinical whole blood were analyzed to confirm the absence of interferences for this compound.[2] |
| Linearity (R²) | > 0.99[1] | Not explicitly stated |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | Not explicitly stated |
| Precision (%RSD) | Within-run and between-run precision < 20%[3] | LOW: 3.0%, HIGH: 2.0%[2] |
| Bias (%) | Within ± 20%[3] | LOW: -0.5%, HIGH: -0.2%[2] |
| Matrix Effect | Not explicitly stated | LOW: -15.5%, HIGH: -12.6%[2] |
| Isomer Separation | Able to separate this compound from its structural isomer 2-methyl AP-237.[2] | Able to separate this compound (retention time 4.51 min) from its structural isomer 2-methyl AP-237 (retention time 4.17 min).[2] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are the protocols for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification
This method is suitable for the qualitative and quantitative analysis of this compound in powder samples.
-
Sample Preparation: A standard of this compound is diluted in methanol.[4]
-
Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.[4]
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 320°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-550.
-
-
Data Analysis: The resulting mass spectrum of the sample is compared to a known reference standard of this compound for identification.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for this compound Confirmation
This high-resolution mass spectrometry method is highly specific and is used for the confirmation of this compound in complex matrices like blood.
-
Sample Preparation: Direct analysis of the sample with no additional preparation.[4] For blood samples, a protein precipitation step may be employed.
-
Instrumentation: An Agilent 6545XT AdvanceBio LC/QTOF MS system or equivalent.
-
Liquid Chromatography (LC) Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[4]
-
Mobile Phase A: Ammonium formate (B1220265) (10 mM, pH 3.0).[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: TOF MS scan range of 100-510 Da.[4]
-
-
Data Analysis: The presence of this compound is confirmed by comparing the retention time and the accurate mass measurement of the protonated molecule with a reference standard.[4]
Visualizing Analytical Workflows and Concepts
Diagrams are provided to illustrate the experimental workflow for analyzing this compound and the logical process of establishing method specificity and selectivity.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical process for establishing specificity and selectivity.
References
Safety Operating Guide
Navigating the Disposal of AP-238 in a Research Environment
A comprehensive guide to the safe handling and disposal of the synthetic opioid AP-238, ensuring laboratory safety and regulatory compliance.
This compound is classified as a synthetic opioid and is structurally similar to known opioids.[1][2] As with any active pharmaceutical ingredient or research chemical, particularly one with opioid activity, it is imperative to handle and dispose of it with the utmost care to prevent accidental exposure and environmental contamination.
Key Handling and Safety Information
While detailed disposal parameters are not specified, the Safety Data Sheet (SDS) for this compound (hydrochloride) provides foundational safety information.[3]
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | [3] |
| Personal Protective Equipment (PPE) | Not explicitly required, but standard laboratory PPE (gloves, lab coat, eye protection) is recommended as a best practice. | [3] |
| First Aid - Inhalation | Supply fresh air; consult a doctor in case of complaints. | [3] |
| First Aid - Skin Contact | Generally does not irritate the skin. | [3] |
| First Aid - Eye Contact | Rinse opened eye for several minutes under running water. | [3] |
| First Aid - Ingestion | If symptoms persist, consult a doctor. | [3] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | [3] |
Step-by-Step Disposal Protocol
The following procedural guidance is synthesized from general laboratory waste management principles and regulations for handling chemical and pharmaceutical waste.
1. Waste Identification and Segregation:
-
Designation: All waste must be properly designated.[4] Given that this compound is a synthetic opioid, it should be treated as a hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.[5] Do not mix incompatible waste types.
2. Container Management:
-
Compatibility: Use a container that is compatible with the chemical waste.[4][6] For solid this compound, a securely sealed plastic container is a suitable choice.
-
Integrity: Ensure the container is intact, with no leaks or corrosion.[4]
-
Closure: Keep waste containers closed at all times, except when adding or removing waste.[4][6]
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" or "Dangerous Waste" and should identify the contents, including "this compound".[4]
-
Hazard Information: The label should also indicate the hazards associated with the waste.[4]
4. Storage and Accumulation:
-
Satellite Accumulation Area: Chemical waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[5][6] This area must be under the control of the laboratory personnel generating the waste.[4]
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in a Satellite Accumulation Area (typically 55 gallons), and stricter limits for acutely toxic wastes.[6]
5. Disposal Options:
-
Institutional Waste Management: The primary and recommended method of disposal is through your institution's Environmental Health and Safety (EHS) office.[6] Contact your EHS for a chemical waste pickup request.
-
Licensed Waste Management Companies: For larger quantities or in the absence of an institutional program, a licensed chemical waste management company should be utilized.[7] These companies are equipped to handle all aspects of disposal, including packaging, transport, and final treatment.[7]
-
Regulatory Considerations: As a synthetic opioid, the disposal of this compound may be subject to regulations from agencies such as the Drug Enforcement Administration (DEA) in the United States.[8][9] The "non-retrievable" standard for controlled substance disposal should be the goal, meaning the substance is rendered unusable.[9]
Important Note: Disposal of any chemical, including this compound, into the sewer system is not recommended and is often prohibited.[7] Similarly, disposal in regular trash is not a safe or compliant method for a research chemical of this nature.[10][11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow
References
- 1. cfsre.org [cfsre.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. osha.gov [osha.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Laboratory Personnel: Essential Protocols for Handling AP-238
FOR IMMEDIATE IMPLEMENTATION BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of AP-238, a synthetic opioid of the cinnamylpiperazine (B8809312) class.[1] Given its structural similarity to other potent opioids, a conservative approach to safety, aligned with protocols for handling fentanyl and its analogs, is strongly recommended. While the specific Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), the potential for high potency necessitates stringent safety measures to protect laboratory personnel.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound in a laboratory setting, a comprehensive PPE strategy is paramount to minimize exposure risks, which include inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE, drawing from best practices for handling highly potent synthetic opioids.[3][4][5][6]
| PPE Category | Minimum Recommendation | Enhanced Precautions (High Risk Operations) |
| Hand Protection | Double-gloving with nitrile gloves. | Thicker, chemical-resistant gloves. |
| Respiratory Protection | Fit-tested N95 or P100 respirator. | Powered Air-Purifying Respirator (PAPR). |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles or a full-face shield. |
| Body Protection | Disposable lab coat. | Disposable, fluid-resistant coveralls (e.g., Tyvek®). |
| Foot Protection | Closed-toe shoes. | Disposable shoe covers. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to ensure the safe handling of this compound from receipt to disposal. The following diagram outlines the critical steps.
Decontamination Procedures
In the event of a spill or contamination, immediate and proper decontamination is critical.
| Situation | Decontamination Protocol |
| Personnel Exposure (Skin) | Immediately wash the affected area with copious amounts of soap and water. Avoid using alcohol-based hand sanitizers , as they may enhance absorption.[5][7] |
| Surface Spills | Absorb the spill with an inert material. Clean the area with soap and water. For larger spills, specialized decontamination products may be necessary. |
| Equipment | Thoroughly clean with soap and water, followed by an appropriate laboratory disinfectant. |
Disposal Plan: Responsible Management of this compound Waste
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
Disposal Options
The primary and most recommended method for the disposal of this compound and related waste is through a licensed hazardous waste disposal service or an institutional take-back program.[8][9] If these options are not available, consult your institution's environmental health and safety department for guidance on compliant disposal methods. While the U.S. Food and Drug Administration (FDA) maintains a "flush list" for certain opioids when no other disposal options are available, it is crucial to verify if this compound or its analogs are included and to consider the potential environmental impact.[8][10][11]
By adhering to these stringent safety protocols, research and development professionals can mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Continuous risk assessment and adherence to institutional safety guidelines are imperative when working with potent synthetic compounds.
References
- 1. cfsre.org [cfsre.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 4. wisdoj.gov [wisdoj.gov]
- 5. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 6. Protection against fentanyl & other opioids [dupont.com]
- 7. ems.gov [ems.gov]
- 8. opioidhelp.com [opioidhelp.com]
- 9. pureway.com [pureway.com]
- 10. Safe Opioid Disposal - Remove the Risk Outreach Toolkit | FDA [fda.gov]
- 11. gao.gov [gao.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
